Nimolinone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C30H42O3 |
|---|---|
分子量 |
450.7 g/mol |
IUPAC 名称 |
(3S,5R)-5-(2-methylprop-1-enyl)-3-[(5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C30H42O3/c1-18(2)16-19-17-20(26(32)33-19)21-10-14-30(7)23-8-9-24-27(3,4)25(31)12-13-28(24,5)22(23)11-15-29(21,30)6/h8,11,16,19-21,24H,9-10,12-15,17H2,1-7H3/t19-,20-,21-,24-,28+,29-,30+/m0/s1 |
InChI 键 |
XDTXVAUDHKIOPW-BZMSLHJSSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Nimodipine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Nimodipine (B1678889), a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of cerebral vasospasm. The document details the core synthesis pathway, starting materials, experimental protocols, and quantitative data to support research and development activities.
Introduction to Nimodipine and its Synthesis
Nimodipine, chemically known as isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, is a crucial therapeutic agent for neurological conditions. Its synthesis predominantly relies on the Hantzsch dihydropyridine synthesis, a well-established multi-component reaction. This method offers a convergent and efficient route to the complex dihydropyridine core of Nimodipine.
The primary synthesis strategy involves a two-step process:
-
Formation of Intermediates: This step involves the preparation of two key precursors: 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester and isopropyl 3-aminocrotonate.
-
Cyclization Reaction: The two intermediates are then reacted together in a cyclocondensation reaction to form the final Nimodipine molecule.
This guide will delve into the specifics of each step, providing detailed protocols and relevant data.
Starting Materials and Key Intermediates
The synthesis of Nimodipine begins with readily available starting materials. The key components and their roles are outlined below:
| Starting Material/Intermediate | Chemical Structure | Role in Synthesis |
| 3-Nitrobenzaldehyde (B41214) | O=Cc1cccc(c1)--INVALID-LINK--[O-] | Provides the C4-phenyl substituent of the dihydropyridine ring. |
| Isopropyl Acetoacetate (B1235776) | CC(=O)CC(=O)OC(C)C | Precursor to isopropyl 3-aminocrotonate, one of the key intermediates. |
| 2-Methoxyethyl Acetoacetate | CC(=O)CC(=O)OCCOC | Precursor to 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester, the other key intermediate. |
| Ammonia (B1221849) (or Ammonium Salt) | N | Source of the nitrogen atom in the dihydropyridine ring. |
| Isopropyl 3-aminocrotonate | CC(=C/C(=O)OC(C)C)\N) | Key intermediate that forms one part of the dihydropyridine ring. |
| 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester | O=C(OCCOC)/C(=C/c1cccc(c1)--INVALID-LINK--[O-])/C(=O)C | Key intermediate that forms the other part of the dihydropyridine ring. |
Nimodipine Synthesis Pathway
The most common and industrially relevant synthesis of Nimodipine is a variation of the Hantzsch synthesis. The overall pathway can be visualized as the condensation of an aldehyde with two equivalents of a β-ketoester and a nitrogen source. In practice, a more controlled, stepwise approach is often employed to maximize yield and purity.
Caption: Overall schematic of the two-step Nimodipine synthesis pathway.
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in the synthesis of Nimodipine.
Synthesis of Isopropyl 3-aminocrotonate
This intermediate is prepared by the reaction of isopropyl acetoacetate with ammonia. An improved method involves the use of a ketene (B1206846) dimer and subsequent ammonolysis, which has been shown to produce high yields and purity[1][2].
Protocol:
-
Preparation of Isopropyl Acetoacetate: In a reaction vessel equipped for reflux, combine isopropanol (B130326) and a catalytic amount of triethylamine. Heat the mixture to reflux and slowly add ketene dimer. After the addition is complete, continue refluxing for a specified period. Cool the reaction mixture to room temperature, wash with a 10% sodium carbonate solution, followed by water. Concentrate the organic layer and purify by distillation to obtain isopropyl acetoacetate[1].
-
Ammonolysis: Charge a reaction vessel with the prepared isopropyl acetoacetate. At room temperature, bubble an excess of ammonia gas through the solution. The reaction progress is monitored by the precipitation of a solid. After completion, the mixture is cooled to induce further crystallization. The solid product, isopropyl 3-aminocrotonate, is collected by filtration and dried[1]. A patent describes a yield of 80% for this step[1].
Caption: Experimental workflow for the synthesis of isopropyl 3-aminocrotonate.
Synthesis of 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester
This Knoevenagel condensation product is formed from 3-nitrobenzaldehyde and 2-methoxyethyl acetoacetate.
Protocol:
-
In a reaction vessel, dissolve 2-methoxyethyl acetoacetate in a suitable solvent such as ethyl acetate (B1210297).
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid, maintaining the temperature between 5-10°C[3].
-
Add 3-nitrobenzaldehyde to the mixture and allow the reaction to proceed at room temperature for 2-3 hours.
-
Let the reaction mixture stand overnight to allow for the precipitation of the solid product.
-
Add more ethyl acetate to dissolve the solid, then wash the organic phase with water.
-
Evaporate the solvent from the organic phase to induce crystallization.
-
Collect the crystals by filtration and dry them to obtain 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester. A patent reports a yield of over 70% and a purity of over 99% for this procedure[3].
Caption: Experimental workflow for the Knoevenagel condensation.
Final Cyclization to Nimodipine
The final step is the cyclocondensation of the two prepared intermediates to form the dihydropyridine ring of Nimodipine.
Protocol:
-
In a reaction vessel, combine isopropyl 3-aminocrotonate and 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester in a fatty alcohol solvent such as isopropanol[2].
-
Heat the reaction mixture to a temperature between 30-70°C and maintain for approximately 1 hour, followed by a period of reflux for another hour[2].
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
To the residue, add a mixture of isopropanol and a non-polar solvent like cyclohexane (B81311) to induce crystallization.
-
Cool the mixture to facilitate complete precipitation of the product.
-
Collect the crude Nimodipine by centrifugation or filtration.
-
The crude product can be recrystallized from ethanol (B145695) to yield pure Nimodipine as a pale yellow crystalline solid[4]. A patent has reported yields of 85-89% for this cyclization step[2].
Quantitative Data Summary
The following table summarizes the reported yields and purity for the key steps in Nimodipine synthesis from various sources.
| Synthesis Step | Reactants | Solvents/Catalysts | Reaction Conditions | Reported Yield | Reported Purity | Reference |
| Isopropyl 3-aminocrotonate | Isopropyl acetoacetate, Ammonia | - | Room temperature | 80% | - | [1] |
| Isopropyl 3-aminocrotonate | Ketene dimer, Isopropanol, Ammonia | Triethylamine | Reflux, then room temp. | 80.9-82.2% | 89.4-98.8% | [2] |
| 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester | 3-Nitrobenzaldehyde, 2-Methoxyethyl acetoacetate | Ethyl acetate, H₂SO₄ | Room temperature, 2-3h | >70% | >99% | [3] |
| Nimodipine (Cyclization) | Isopropyl 3-aminocrotonate, 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester | Isopropanol | 30-70°C, then reflux | 85-89% | Total impurities 0.18-0.25% | [2] |
| Nimodipine (Recrystallization) | Crude Nimodipine | Ethanol | - | - | - | [4] |
Characterization of Nimodipine
The final product should be characterized using various analytical techniques to confirm its identity and purity.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of Nimodipine is a key tool for structural confirmation. A ¹H NMR spectrum for Nimodipine is available for reference[5].
-
FTIR: The Fourier-transform infrared spectrum of Nimodipine shows characteristic peaks corresponding to its functional groups. The N-H stretching vibration of the secondary amine is typically observed around 3299 cm⁻¹[6][7]. Other key absorptions include those for the ester carbonyl groups and the nitro group.
-
Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of Nimodipine and to study its fragmentation pattern for structural elucidation[8][9]. The MS/MS ion transition for Nimodipine has been reported as 419.1 → 343[8].
Conclusion
The synthesis of Nimodipine via the Hantzsch reaction is a well-established and efficient method. By carefully controlling the reaction conditions and utilizing a stepwise approach involving the synthesis of key intermediates, high yields and purity of the final drug substance can be achieved. This guide provides a detailed overview of the synthesis pathway, experimental protocols, and characterization data to aid researchers and professionals in the field of drug development. The provided information, drawn from scientific literature and patents, serves as a valuable resource for the laboratory-scale synthesis and process optimization of Nimodipine.
References
- 1. CN104402745A - Method for synthesizing isopropyl 3-aminocrotonate - Google Patents [patents.google.com]
- 2. CN105732484A - Preparation method of Nimodipine - Google Patents [patents.google.com]
- 3. CN102442912A - Synthesis method of 2- (3-nitrobenzylidene) acetoacetic acid methoxy ethyl ester - Google Patents [patents.google.com]
- 4. In vitro dissolution enhancement of micronized l-nimodipine by antisolvent re-crystallization from its crystal form H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimodipine(66085-59-4) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simple and validated UHPLC-MS/MS analysis of nimodipine in plasma and cerebrospinal fluid of patients with subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based method for quantification of nimodipine and glutamate in cerebrospinal fluid. Pilot study with patients after aneurysmal subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to Nimodipine's Lipophilicity and Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimodipine (B1678889), a second-generation 1,4-dihydropyridine (B1200194) calcium channel blocker, is a critical therapeutic agent primarily used to mitigate cerebral vasospasm following subarachnoid hemorrhage. Its clinical efficacy is intrinsically linked to its ability to traverse the formidable blood-brain barrier (BBB) and exert its effects within the central nervous system (CNS). This technical guide provides a comprehensive analysis of the physicochemical properties and biological interactions that govern nimodipine's journey into the brain, with a focus on its lipophilicity and BBB permeability.
Lipophilicity: The Key to Unlocking the Brain
The ability of a drug to cross the BBB is heavily influenced by its lipophilicity, a property that describes its affinity for lipid-rich environments like cell membranes. This is quantitatively expressed by the partition coefficient (LogP) and the distribution coefficient (LogD).
-
LogP measures the partition of a neutral compound between an organic phase (typically n-octanol) and an aqueous phase. A higher LogP value indicates greater lipophilicity.
-
LogD is a pH-dependent measure of lipophilicity for ionizable compounds, accounting for both the neutral and ionized forms of the molecule.
Nimodipine is a highly lipophilic molecule, a characteristic that is fundamental to its ability to passively diffuse across the lipid bilayers of the brain endothelial cells.[1]
Quantitative Lipophilicity Data for Nimodipine
| Parameter | Value | Description |
| LogP | 3.8 - 4.05 | Indicates high lipophilicity and a strong preference for lipid environments over aqueous ones.[1][2] |
| pKa | 5.4 | The acidic dissociation constant. At physiological pH (~7.4), nimodipine exists predominantly in its non-ionized, lipophilic form.[2] |
| LogD (at pH 7.4) | Approx. 3.8 - 4.05 | As physiological pH is significantly higher than the pKa, the LogD is approximately equal to the LogP, confirming its high lipophilicity under physiological conditions. |
Blood-Brain Barrier Permeability: A Tale of Influx and Efflux
While high lipophilicity grants nimodipine access to the brain, its net accumulation is a dynamic process governed by both passive influx and active efflux.
Passive Diffusion
Nimodipine's high lipophilicity is the primary driver for its passive diffusion across the BBB. This allows the molecule to dissolve in the cell membranes of the brain's endothelial cells and move down its concentration gradient from the bloodstream into the brain parenchyma.
Active Efflux: The P-glycoprotein Hurdle
The BBB is not merely a passive barrier; it is equipped with a host of ATP-binding cassette (ABC) transporters that actively pump xenobiotics out of the brain. For nimodipine, the most significant of these is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).
Studies have demonstrated that nimodipine is a substrate for P-gp.[3] This means that as nimodipine enters the brain endothelial cells, P-gp actively transports it back into the bloodstream, thereby limiting its net accumulation in the CNS. The co-administration of P-gp inhibitors, such as cyclosporin (B1163) A, erythromycin, and clarithromycin, has been shown to increase the uptake of nimodipine in brain capillary endothelial cells, confirming the restrictive role of P-gp.[3]
References
The Genesis of a Neuro-Vascular Agent: An In-depth Guide to the Early Research and Discovery of Nimodipine
Introduction
Nimodipine (B1678889), a second-generation 1,4-dihydropyridine (B1200194) calcium channel blocker, represents a significant milestone in the management of cerebrovascular disorders. Initially developed by Bayer in the 1970s for hypertension, its unique pharmacological profile, characterized by high lipophilicity and a pronounced affinity for cerebral arteries, redirected its therapeutic trajectory.[1][2] Patented in 1971 and receiving its first medical approval in Germany in 1985, followed by FDA approval in the United States in 1988, Nimodipine's primary indication became the prevention and treatment of delayed ischemic neurological deficits following aneurysmal subarachnoid hemorrhage (aSAH).[1][3] This document provides a technical deep-dive into the foundational research that elucidated Nimodipine's synthesis, mechanism of action, and clinical efficacy, paving the way for its critical role in neurocritical care.
Early Synthesis of Nimodipine
The early synthesis of Nimodipine was achieved through a variation of the Hantzsch dihydropyridine (B1217469) synthesis. This method involves a multi-component reaction that efficiently constructs the core dihydropyridine ring.
Synthesis Protocol (Hantzsch Dihydropyridine Synthesis)
The key steps in the early synthesis of Nimodipine are outlined below, based on descriptions of the Hantzsch reaction adapted for this specific molecule.[1][2][4]
-
Preparation of Acetoacetate (B1235776): The synthesis begins with the alkylation of an acetoacetate. Specifically, 2-methoxyethyl acetoacetate is a key precursor.[1][2]
-
Preparation of Enamine: Isopropyl acetoacetate is reacted with ammonia (B1221849) to form the corresponding enamine, isopropyl 3-aminocrotonate.[5]
-
Condensation Reaction: 3-Nitrobenzaldehyde is condensed with 2-methoxyethyl acetoacetate. This step is a crucial part of forming the backbone of the final molecule.[1][2]
-
Cyclization: The product from the condensation step is then reacted with the enamine (isopropyl 3-aminocrotonate) in a cyclizing Michael addition reaction. This final step forms the 1,4-dihydropyridine ring structure of Nimodipine.[4] The reaction is typically carried out in a solvent like ethanol (B145695) and may be heated under reflux.[2]
Pharmacological Profile and Mechanism of Action
Nimodipine's therapeutic success is rooted in its specific interaction with voltage-gated calcium channels and its preferential activity within the cerebral vasculature.
Core Mechanism: L-Type Calcium Channel Blockade
The primary mechanism of action for Nimodipine is the blockade of L-type voltage-gated calcium channels (CaV1 family).[6][7] In vascular smooth muscle cells, the influx of extracellular calcium ions through these channels is the critical trigger for contraction. By binding to the alpha-1 subunit of the L-type channel, Nimodipine stabilizes it in an inactive conformation, thereby inhibiting the transmembrane influx of calcium.[6][7] This reduction in intracellular calcium concentration prevents the activation of the contractile machinery, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[8]
Cerebrovascular Selectivity
A defining feature of Nimodipine is its greater effect on cerebral arteries compared to peripheral arteries.[6][9] This selectivity is attributed to its high lipophilicity, which allows it to readily cross the blood-brain barrier and achieve higher concentrations in the brain and cerebrospinal fluid.[10][11] This property makes it particularly effective for targeting cerebral vasospasm, a dangerous constriction of cerebral arteries, without causing profound systemic hypotension, although blood pressure lowering effects can still occur.[8][10]
Key Preclinical Research
Early animal studies were instrumental in identifying Nimodipine's unique potential for treating cerebrovascular conditions.
Experimental Protocol: Animal Models of Cerebral Vasospasm
A common preclinical model involved inducing cerebral vasospasm in animals (such as primates or rats) to mimic the conditions following a subarachnoid hemorrhage. The protocol generally followed these steps:
-
Induction of SAH: A subarachnoid hemorrhage was often simulated by injecting autologous blood into the cisterna magna.
-
Treatment Administration: Animals were divided into treatment and placebo groups. Nimodipine was administered, often intravenously or orally, at various time points before or after the induced hemorrhage.
-
Outcome Measurement: The primary outcomes were the degree of vasospasm, often measured via angiography, and the size of any resulting cerebral infarcts, measured through histological analysis of brain tissue.[12] Cerebral blood flow (CBF) was also a key parameter, measured using techniques available at the time.[13]
Summary of Preclinical Findings
The data from these early studies consistently demonstrated Nimodipine's cerebrovascular activity and neuroprotective effects.
| Parameter Measured | Animal Model(s) | Key Finding | Reference |
| Cerebral Artery Dilation | Dogs, Rabbits, Cats | Demonstrated a greater vasodilatory effect on cerebral arteries compared to peripheral arteries. | [6][13] |
| Cerebral Blood Flow (CBF) | Various | Significantly increased cerebral blood flow and perfusion after administration. | [13] |
| Infarct Size Reduction | Rats | Markedly attenuated the size of cerebral infarcts when given before arterial occlusion. | [12] |
| Neurovascular Coupling | Rats (later studies) | Preserved neurovascular and neurometabolic coupling in models of small vessel disease. | [14] |
Pivotal Early Clinical Trials
The transition from preclinical promise to clinical application was cemented by a series of landmark randomized controlled trials in the 1980s.
Experimental Protocol: Phase III Trials in Subarachnoid Hemorrhage (SAH)
The early clinical trials for Nimodipine in aSAH were typically designed as prospective, multi-center, randomized, double-blind, placebo-controlled studies.[15][16]
-
Patient Population: Patients with a confirmed diagnosis of aneurysmal subarachnoid hemorrhage were enrolled.
-
Intervention: Treatment with oral Nimodipine (a common regimen being 60 mg every 4 hours) or a matching placebo was initiated within a specific timeframe after the hemorrhage (e.g., within 96 hours).[15]
-
Treatment Duration: The treatment period was typically 21 days.
-
Primary Endpoints: The primary outcomes were the incidence and severity of ischemic neurological deficits (attributable to vasospasm), cerebral infarction, and overall functional outcomes, including mortality, at follow-up periods (e.g., 3 months).[15]
Summary of Early Clinical Trial Data
These trials provided the crucial evidence for Nimodipine's approval and established its standard-of-care role in aSAH management.
| Trial / Study | Patient Population | Nimodipine Dose | Key Outcome(s) | Reference |
| Allen et al. (1983) | aSAH Patients | Not specified | Reduced occurrence of severe neurologic deficits from cerebral arterial spasms. | [15] |
| Philippon et al. (1986) | 70 aSAH Patients | Not specified | 1 patient in the Nimodipine group developed severe vasospasm or died vs. 10 in the placebo group. No significant difference in angiographic vasospasm. | [9] |
| Petruk et al. (1988) | Poor-grade Aneurysm Patients | Not specified | Improved neurological outcome by reducing the incidence and severity of ischemic deficits. | [10] |
| European Trial (1989) | aSAH Patients | 60 mg every 4 hours | Significantly reduced cerebral infarction and improved functional outcomes (death and severe disability) at 3 months. | [15] |
| Gelmers et al. (1988) | 186 Acute Ischemic Stroke Patients | 30 mg every 6 hours | Reduced mortality during the 4-week treatment period (8.6% vs. 20.4% in placebo), with benefits primarily in men. Improved neurologic outcome. | [17] |
Note: While early trials in aSAH were successful, subsequent large clinical trials in acute ischemic stroke failed to show a consistent overall benefit, leading to its indication being focused on aSAH.[3][18]
Conclusion
The early research and discovery of Nimodipine provide a compelling example of pharmacological serendipity and targeted investigation. Born from a class of cardiovascular drugs, its unique ability to cross the blood-brain barrier and selectively dilate cerebral arteries was meticulously uncovered through foundational synthesis, preclinical modeling, and rigorous clinical trials. This pioneering work established Nimodipine not as a primary antihypertensive, but as an indispensable neuroprotective agent that has significantly improved outcomes for patients suffering from the devastating consequences of subarachnoid hemorrhage. The journey from its initial synthesis to its approval underscores the importance of understanding a drug's complete pharmacological profile to unlock its full therapeutic potential.
References
- 1. Nimodipine - Wikipedia [en.wikipedia.org]
- 2. Nimodipine | 66085-59-4 [chemicalbook.com]
- 3. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nimodipine: synthesis and metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105732484A - Preparation method of Nimodipine - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. rjpn.org [rjpn.org]
- 8. What is the mechanism of Nimodipine? [synapse.patsnap.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Nimodipine and its use in cerebrovascular disease: evidence from recent preclinical and controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nimodipine | The Laboratory Origins of Nimodipine in Cerebral Vasospasm | springermedicine.com [springermedicine.com]
- 13. Nimodipine Reappraised: An Old Drug with a Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. Controlled study of nimodipine in aneurysm patients treated early after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A controlled trial of nimodipine in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
Methodological & Application
Nimodipine in Rodent Stroke Models: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the experimental use of nimodipine (B1678889) in rodent models of stroke. It includes detailed protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.
Nimodipine, a dihydropyridine (B1217469) calcium channel blocker, has been extensively studied for its neuroprotective effects in the context of cerebral ischemia.[1][2] Its primary mechanism of action involves the blockage of L-type voltage-gated calcium channels, which leads to cerebral vasodilation and may prevent neuronal calcium overload, a key event in the ischemic cascade.[2][3][4] Animal models of stroke, primarily focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO) and intracerebral hemorrhage (ICH), have been instrumental in elucidating the therapeutic potential and mechanisms of nimodipine.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the use of nimodipine in rodent stroke models, focusing on dosage, administration route, timing, and key outcomes.
Table 1: Nimodipine Administration Protocols in Rodent Stroke Models
| Rodent Model | Species | Nimodipine Dosage | Administration Route | Timing of Administration | Reference |
| Intracerebral Hemorrhage (ICH) | Mouse (ICR) | 5 mg/kg | Intraperitoneal (i.p.) | Once daily, starting just before ICH induction, for a total of 4 doses | [1] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat (Sprague Dawley) | 30 µ g/hour/kg | Intravenous (i.v.) infusion | Started 5 minutes before MCAO | [5] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Not specified | Not specified | 1, 4, or 6 hours post-occlusion | [9] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat (Fischer-344) | 0.1 mg/kg | Subcutaneous (s.c.) | 45 minutes before and 8 and 16 hours after MCAO | [7] |
| Ischemic Stroke | Rat | 1 mg/kg/day | Not specified | Daily for 5 days post-stroke | [8] |
| Global Ischemia (11-VO) | Rat | 0.025 µ g/100g/min | Local drip | During the 10-minute ischemic period | [6] |
| Focal Cerebral Ischemia | Rat | 5 mg/kg | Intraperitoneal (i.p.) | 30 min before, 1h during, or 3h after ischemia | [10] |
| Subarachnoid Hemorrhage | Rat | 2 mg/kg/day | Intraperitoneal (i.p.) | 30 min after induction | [11] |
Table 2: Efficacy of Nimodipine in Rodent Stroke Models - Key Outcomes
| Rodent Model | Species | Key Outcome Measure | Nimodipine Effect | Reference |
| Intracerebral Hemorrhage (ICH) | Mouse (ICR) | Cortical Blood Flow (CBF) | Markedly improved CBF | [1] |
| Forelimb Placing Performance | Improved performance | [1] | ||
| Hematoma Volume & Brain Edema | No significant difference | [1] | ||
| Middle Cerebral Artery Occlusion (MCAO) | Rat (Sprague Dawley) | Infarct Volume | Reduced from 20% to 15% of the brain | [5] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Neurological Outcome | Improved neurological outcome when administered up to 6 hours post-occlusion | [9] |
| Infarct Size | Statistically smaller in nimodipine-treated groups | [9] | ||
| Middle Cerebral Artery Occlusion (MCAO) | Rat (Fischer-344) | Infarct Size | No alteration at 6 hours, but considerable improvement at 12 and 24 hours | [7] |
| Brain Edema | Lower at 12 hours | [7] | ||
| Ischemic Stroke | Rat | Cerebral Edema & BBB Integrity | Significant decrease in cerebral edema and maintenance of BBB integrity | [8] |
| Cell Apoptosis, MMP-9 & ICAM-1 Expression | Reduction in apoptosis and decreased expression | [8] | ||
| Mitochondrial Function | Reduced mitochondrial swelling and ROS levels; restored mitochondrial membrane potential and SDH activity | [8] | ||
| Subarachnoid Hemorrhage | Rat | Neurological Scores | Higher neurological scores | [11] |
| Brain Water Content | Lower brain water content | [11] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia via MCAO in rats, followed by the administration of nimodipine.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia: Ketamine and Xylazine, or Isoflurane
-
Surgical instruments for craniotomy
-
Microvascular clip (e.g., Biemer clip)
-
Laser Doppler Flowmeter
-
Nimodipine solution
-
Infusion pump
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat (e.g., intraperitoneal injection of Xylazine and Ketamine).[5] Maintain body temperature at 37°C using a heating pad. Shave the surgical site and sterilize with an appropriate antiseptic.
-
Surgical Procedure (Craniotomy): Perform a lateral craniotomy to expose the middle cerebral artery (MCA).[5]
-
MCA Occlusion: Ligate the cerebral inferior vein and place a microvascular clip on the MCA near its origin for a predetermined duration (e.g., 60 minutes for transient MCAO).[5] Confirm successful occlusion by monitoring regional cerebral blood flow (rCBF) with a Laser Doppler Flowmeter. A significant drop in rCBF indicates successful occlusion.
-
Nimodipine Administration:
-
Reperfusion (for transient MCAO): After the occlusion period, remove the clip to allow for reperfusion. Confirm reperfusion by observing the restoration of rCBF.
-
Post-operative Care: Suture the incision and provide post-operative analgesia as required. Monitor the animal for recovery.
-
Outcome Assessment: At a predetermined time point (e.g., 24 hours post-MCAO), assess neurological deficits using a standardized scoring system. Subsequently, euthanize the animal and perfuse the brain for histological analysis to determine the infarct volume.[5][9]
Intracerebral Hemorrhage (ICH) in Mice
This protocol outlines the induction of ICH in mice and subsequent treatment with nimodipine.
Materials:
-
Male ICR mice (30-35g)
-
Anesthesia: Chloral hydrate (B1144303) or Isoflurane
-
Stereotaxic frame
-
Hamilton syringe
-
Autologous whole blood
-
Nimodipine solution
Procedure:
-
Anesthesia and Stereotaxic Fixation: Anesthetize the mouse and fix its head in a stereotaxic frame.
-
ICH Induction:
-
Create a burr hole over the target brain region (e.g., caudate nucleus).
-
Slowly inject a specific volume of autologous whole blood (e.g., 30 µL) into the caudate nucleus using a Hamilton syringe.[1]
-
-
Nimodipine Administration: Administer nimodipine (5 mg/kg) via intraperitoneal injection immediately before the ICH induction and then every 24 hours for a total of four doses.[1]
-
Post-operative Care: Remove the mouse from the stereotaxic frame and allow it to recover in a warm cage. Provide soft food and easy access to water.
-
Outcome Assessment:
-
Behavioral Testing: Perform behavioral tests (e.g., forelimb placing test) to assess neurological deficits at specific time points (e.g., 72 hours post-ICH).[1]
-
Physiological Monitoring: Measure cortical blood flow using Laser Doppler Perfusion Measure (LDPM).[1]
-
Histological Analysis: At the end of the experiment, euthanize the mouse, and remove the brain to determine hematoma volume and brain edema.[1]
-
Signaling Pathways and Experimental Workflow
Nimodipine's Neuroprotective Signaling Pathway
Nimodipine's neuroprotective effects are mediated, in part, through the activation of pro-survival signaling pathways. A key mechanism involves the activation of the PI3K/Akt and MEK/ERK pathways, leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[2][12] Activated CREB promotes the transcription of anti-apoptotic proteins (e.g., Bcl-2) and neurotrophic factors, while inhibiting the activity of pro-apoptotic proteins like caspases.[2]
Caption: Nimodipine's neuroprotective signaling cascade in ischemic stroke.
Experimental Workflow for Nimodipine Testing in Rodent Stroke Models
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of nimodipine in a rodent model of stroke.
Caption: General experimental workflow for nimodipine studies in rodent stroke.
References
- 1. Nimodipine treatment to assess a modified mouse model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The effect of mannitol and nimodipine treatment in a rat model of temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of nimodipine on infarct size and cerebral acidosis after middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. The therapeutic value of nimodipine in experimental focal cerebral ischemia. Neurological outcome and histopathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the Neuroprotective Impact of Nimodipine on Neuro2a Cells by Means of a Surgery-Like Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Nimodipine in in Vitro Cell Culture Experiments
Introduction
Nimodipine (B1678889) is a dihydropyridine (B1217469) calcium channel blocker that exhibits a preferential effect on cerebral blood vessels.[1][2] In the realm of scientific research, it is widely utilized as a tool to investigate calcium signaling pathways and for its neuroprotective properties in various cell-based models.[3][4][5] Due to its hydrophobic nature, careful consideration must be taken when preparing nimodipine solutions for cell culture experiments to ensure its solubility and stability, thereby yielding reliable and reproducible results. These application notes provide detailed protocols for the dissolution of nimodipine and its application in in vitro cell culture experiments.
Data Presentation
The following tables summarize the solubility of nimodipine in common laboratory solvents and provide examples of working concentrations used in various cell culture applications.
Table 1: Solubility of Nimodipine in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [6] |
| 84 mg/mL (~200.74 mM) | [7] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Ethanol | ~2 mg/mL | [6] |
| Methanol | Freely Soluble | [2] |
| Aqueous Buffers | Sparingly Soluble | [6] |
Table 2: Examples of Nimodipine Working Concentrations in Cell Culture
| Cell Line/Type | Application | Working Concentration | Reference |
| PC12 Cells | Neurite Outgrowth | 10-20 µM | [3][8] |
| Primary Microglia Cultures | Anti-inflammatory Effects | 5-20 µM | [1][9] |
| Schwann Cells, Astrocytes, Neuronal Cells | Neuroprotection (Osmotic, Oxidative, Heat Stress) | 1-20 µM | [5][10] |
| Human Primary Chondrocytes | Proliferation and Gene Expression | Up to 100 µM | [11] |
| Organotypic Hippocampal Slice Cultures | Neuroprotection (NMDA-induced excitotoxicity) | 1-20 µM | [12][13] |
Experimental Protocols
Protocol 1: Preparation of Nimodipine Stock Solution
This protocol describes the preparation of a concentrated stock solution of nimodipine using an organic solvent.
Materials:
-
Nimodipine powder (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Pre-warm DMSO: Briefly warm the DMSO to room temperature if stored at 4°C to ensure it is in a liquid state.
-
Weigh Nimodipine: In a sterile microcentrifuge tube, carefully weigh the desired amount of nimodipine powder.
-
Add DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the weighed nimodipine). Nimodipine is soluble in DMSO up to approximately 100 mM.[14]
-
Dissolve: Vortex the solution until the nimodipine is completely dissolved. A clear, yellowish solution should be obtained. If the solution appears hazy or contains precipitate, the concentration may be too high.[14]
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not required and may lead to loss of compound.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light.[14] Store at -20°C for long-term stability (≥4 years).[6]
Protocol 2: Preparation of Nimodipine Working Solutions for Cell Culture
This protocol details the dilution of the nimodipine stock solution into cell culture medium to achieve the final working concentration.
Materials:
-
Nimodipine stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the nimodipine stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock, first, dilute the stock 1:100 in culture medium to create an intermediate dilution of 100 µM. Then, dilute this intermediate solution 1:10 in culture medium to reach the final 10 µM concentration.
-
Direct Dilution: Alternatively, for a 1:1000 dilution (e.g., 10 mM stock to 10 µM working solution), add 1 µL of the stock solution to 1 mL of pre-warmed culture medium. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion, which minimizes the risk of precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Use Immediately: Aqueous solutions of nimodipine are not recommended for storage and should be used immediately after preparation.[6]
Mandatory Visualizations
Caption: Experimental workflow for preparing and applying nimodipine in cell culture.
Caption: Nimodipine-induced ERK/CREB signaling pathway in PC12 cells.[3]
Troubleshooting
-
Precipitation upon dilution: If the nimodipine solution becomes cloudy or forms a precipitate when added to the aqueous culture medium, this indicates that the compound is coming out of solution. To mitigate this, ensure rapid mixing upon dilution, consider a two-step serial dilution, and avoid preparing working solutions at concentrations that exceed the aqueous solubility limit for extended periods.
-
Cell Toxicity: If unexpected cell death is observed, it may be due to the concentration of nimodipine or the DMSO vehicle. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.[3] Always include a vehicle control to assess the effect of DMSO alone.
Safety Precautions
-
Nimodipine should be handled as a potentially hazardous material.[6] Avoid ingestion, inhalation, and contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Handle with care and avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for nimodipine for complete safety and handling information.
References
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. japsonline.com [japsonline.com]
- 3. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nimodipine-Dependent Protection of Schwann Cells, Astrocytes and Neuronal Cells from Osmotic, Oxidative and Heat Stress Is Associated with the Activation of AKT and CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. sid.ir [sid.ir]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Does Nimodipine, a Selective Calcium Channel Blocker, Impair Chondrocyte Proliferation or Damage Extracellular Matrix Structures? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nimodipine Exerts Time-Dependent Neuroprotective Effect after Excitotoxical Damage in Organotypic Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Nimodipine Administration in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common administration routes for the L-type calcium channel blocker nimodipine (B1678889) in preclinical studies. This document includes detailed protocols for oral gavage, intraperitoneal, intravenous, and intracerebroventricular administration, along with summarized quantitative data from various studies to aid in experimental design. Furthermore, key signaling pathways and experimental workflows are visualized to enhance understanding and reproducibility.
Data Presentation: Quantitative Summary of Nimodipine Administration
The following tables summarize dosages and vehicles for different administration routes of nimodipine in various animal models as reported in preclinical research.
Table 1: Oral Administration of Nimodipine
| Animal Model | Dosage | Vehicle | Frequency | Reference |
| Rat (Spontaneously Hypertensive Stroke-Prone) | Diet-based | Placebo diet | Chronic (3-6 months of age) | [1] |
| Rat | 30 mg/kg/day | Not specified (gavage) | Daily | [2] |
| Rabbit | 1 and 10 mg/kg/day | Not specified (gavage) | Daily (gestation day 6-18) | [2] |
| Mouse | Not specified | 0.5% Methyl cellulose | Twice daily | [3] |
Table 2: Intraperitoneal (IP) Administration of Nimodipine
| Animal Model | Dosage | Vehicle | Frequency | Reference |
| Mouse (ICR) | 5 mg/kg | Not specified | Once daily for 4 days | [4] |
| Rat (Wistar) | 1 mg/kg | Not specified | Single dose | [5] |
| Rat (Wistar) | 2 mg/kg | Physiological saline, polyethylene (B3416737) glycol, and absolute alcohol (2:2:1) | Once daily | [6] |
Table 3: Intravenous (IV) Administration of Nimodipine
| Animal Model | Dosage | Vehicle | Administration Method | Reference |
| Rat (Sprague-Dawley) | 0.8 mg/kg | 0.9% Sodium chloride | Single dose via tail vein | [7] |
| Rabbit | 0.4 mg/kg | 0.9% Saline | Once daily for 3 days via marginal ear vein | [8] |
| Rat | 45 µg/kg | DMSO | Not specified | [9] |
Table 4: Central Administration of Nimodipine
| Animal Model | Administration Route | Dosage | Vehicle | Frequency | Reference |
| Mouse | Intracerebroventricular | Up to 10 µL volume | Not specified | Single bolus injection | [10] |
Signaling Pathways and Experimental Workflows
Nimodipine's primary mechanism of action is the blockade of L-type voltage-gated calcium channels. This action has downstream effects on several signaling pathways implicated in neuroprotection.
Experimental Protocols
Detailed methodologies for the key administration routes of nimodipine are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental context.
Protocol 1: Oral Gavage Administration in Rodents
Oral gavage ensures accurate dosing directly into the stomach.
Materials:
-
Nimodipine powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Mortar and pestle or homogenizer
-
Balance
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch for mice)[11]
-
1 mL syringes
Procedure:
-
Preparation of Nimodipine Suspension:
-
Weigh the required amount of nimodipine powder.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to create a homogenous suspension. A common concentration is 1-5 mg/mL.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dose volume. The volume should not exceed 10 mL/kg body weight.[3]
-
Properly restrain the animal to prevent movement and ensure the head and neck are extended.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib) and mark the needle.[7]
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the nimodipine suspension.
-
-
Post-Administration Care:
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.[7]
-
Protocol 2: Intraperitoneal (IP) Injection in Rodents
IP injection allows for rapid absorption of the substance into the peritoneal cavity.
Materials:
-
Nimodipine
-
Vehicle (e.g., a mixture of physiological saline, polyethylene glycol, and absolute alcohol)[6]
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge for mice)[12]
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of Nimodipine Solution:
-
Dissolve nimodipine in the chosen vehicle. The solution should be protected from light.[6]
-
-
Animal Handling and Injection:
-
Weigh the animal to calculate the required injection volume. The maximum recommended volume is 10 mL/kg.[12]
-
Restrain the animal, typically by scruffing the neck and securing the tail. The animal should be tilted head-down to displace the abdominal organs.
-
Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol.[8]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[13]
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.[8]
-
Slowly inject the nimodipine solution.
-
-
Post-Injection Care:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
Protocol 3: Intravenous (IV) Injection in Rodents (Tail Vein)
IV administration provides immediate and complete bioavailability.
Materials:
-
Nimodipine
-
Vehicle (e.g., 0.9% sterile saline)[7]
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge for mice)[14]
-
Restraining device
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Preparation of Nimodipine Solution:
-
Prepare a sterile solution of nimodipine in the appropriate vehicle.
-
-
Animal Preparation and Injection:
-
Warm the animal's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.[14]
-
Place the animal in a restraining device.
-
Clean the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.[15]
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein.[14]
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site to stop any bleeding.[16]
-
Return the animal to its cage and monitor for any adverse effects.
-
Protocol 4: Intracerebroventricular (ICV) Injection in Mice
ICV injection delivers the agent directly into the cerebrospinal fluid, bypassing the blood-brain barrier. This procedure requires stereotaxic surgery.
Materials:
-
Nimodipine solution
-
Stereotaxic apparatus
-
Anesthesia system
-
Micro-drill
-
Hamilton syringe with a 32-gauge needle[2]
-
Surgical tools
-
Suturing material
Procedure:
-
Surgical Preparation:
-
Injection:
-
Identify the bregma and determine the stereotaxic coordinates for the lateral ventricle.
-
Drill a small burr hole at the target coordinates.[17]
-
Slowly lower the injection needle to the desired depth.
-
Infuse the nimodipine solution at a slow rate (e.g., 1 µL/minute) to avoid increased intracranial pressure.[17]
-
Leave the needle in place for a few minutes post-injection to prevent backflow.[19]
-
-
Post-Surgical Care:
-
Slowly withdraw the needle and suture the incision.
-
Provide post-operative care, including analgesia and monitoring for recovery from anesthesia.[20]
-
References
- 1. cmgi.ucdavis.edu [cmgi.ucdavis.edu]
- 2. youtube.com [youtube.com]
- 3. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 4. mdpi.com [mdpi.com]
- 5. Protective effects of intraperitoneal administration of nimodipine on ischemia-reperfusion injury in ovaries: Histological and biochemical assessments in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. ujms.net [ujms.net]
- 10. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. depts.ttu.edu [depts.ttu.edu]
- 15. research.vt.edu [research.vt.edu]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. altasciences.com [altasciences.com]
- 20. rwdstco.com [rwdstco.com]
Application Notes and Protocols for Assessing Nimodipine's Effect on Microvasculature Using Two-Photon Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimodipine (B1678889), a second-generation 1,4-dihydropyridine (B1200194) calcium channel blocker, exhibits a pronounced selectivity for cerebral blood vessels.[1][2] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][3][4] This action prevents the influx of calcium ions that are essential for muscle contraction, leading to vasodilation and an increase in cerebral blood flow.[1][3][4][5] Due to its lipophilic nature, nimodipine effectively crosses the blood-brain barrier, enhancing its therapeutic effects on the cerebral microcirculation.[1][2][4]
Two-photon microscopy is a powerful in vivo imaging technique that allows for high-resolution visualization of cerebral microvasculature and blood flow dynamics deep within the living brain with reduced photodamage compared to conventional microscopy.[6][7][8] This makes it an ideal tool to investigate the real-time effects of pharmacological agents like nimodipine on individual microvessels.[6][9][10]
These application notes provide a detailed framework for utilizing two-photon microscopy to assess the impact of nimodipine on the microvasculature, with a focus on its potential to alleviate microvasospasms and improve cerebral perfusion. The provided protocols are intended to guide researchers in designing and executing robust experiments to quantify these effects.
Mechanism of Action of Nimodipine on Vascular Smooth Muscle
Nimodipine's vasodilatory effect is initiated by its binding to L-type voltage-gated calcium channels on the membranes of vascular smooth muscle cells. This binding stabilizes the channels in their inactive conformation, thereby inhibiting the influx of extracellular calcium during depolarization.[1][3] The reduction in intracellular calcium concentration prevents the activation of calcium-dependent signaling pathways that lead to muscle contraction, resulting in smooth muscle relaxation and vasodilation.[1][3]
Experimental Protocols
Animal Model and Surgical Preparation
The choice of animal model is crucial, with mice being frequently used due to the availability of transgenic lines.[8][11] Rats are also suitable, particularly for more complex surgical procedures due to their larger size.[6][11]
Protocol for Cranial Window Implantation (Adapted for Mice): [6][12][13][14]
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (1.5-2.0% in oxygen).[15] Confirm the depth of anesthesia by testing the pedal withdrawal reflex.
-
Surgical Preparation: Shave the scalp and disinfect the area with povidone-iodine and 70% ethanol.[16] Make a midline incision to expose the skull.
-
Craniotomy: Using a high-speed dental drill, create a circular craniotomy (3-4 mm in diameter) over the region of interest (e.g., somatosensory cortex). Be careful not to damage the underlying dura mater.
-
Dura Removal (Optional but recommended for clarity): Carefully remove the dura mater using fine forceps.
-
Window Implantation: Place a glass coverslip (of the same diameter as the craniotomy) directly onto the exposed brain surface.[17]
-
Sealing: Secure the coverslip to the skull using dental cement. A head-post for stable fixation during imaging can also be embedded in the cement.
-
Recovery: Allow the animal to recover for at least one week before imaging experiments to minimize inflammation.
Two-Photon Microscopy Imaging
Protocol for In Vivo Imaging of Microvasculature: [6][11][18][19]
-
Anesthesia and Fixation: Anesthetize the mouse and fix its head to the microscope stage using the implanted head-post.
-
Vascular Labeling: Intravenously inject a fluorescent dye to label the blood plasma. Fluorescein isothiocyanate (FITC)-dextran (2 MDa) or Texas Red-dextran (70 kDa) are commonly used.[6][19][20] This allows for visualization of the vessel lumen and measurement of blood flow.
-
Microscope Setup: Use a two-photon microscope equipped with a Ti:sapphire laser tuned to an appropriate wavelength for the chosen fluorophore (e.g., ~800 nm for FITC).
-
Image Acquisition: Acquire z-stacks of images to create a three-dimensional reconstruction of the microvasculature.[6] For dynamic measurements, perform line scans along the center of a vessel to measure red blood cell (RBC) velocity and perpendicular to the vessel to measure its diameter.[11][21]
-
Baseline Imaging: Record baseline images and measurements of vessel diameter and blood flow for a defined period before nimodipine administration.
Nimodipine Administration
Nimodipine can be administered systemically (e.g., intraperitoneally or intravenously) or applied topically onto the exposed cortex.[5][9]
Protocol for Intraperitoneal Administration: [22]
-
Drug Preparation: Dissolve nimodipine in a suitable vehicle solution (e.g., 5% ethanol, 5% DMSO, 40% PEG400 in PBS).[9]
-
Dosage: A typical dose for mice is 10 mg/kg.[22]
-
Injection: Administer the nimodipine solution via intraperitoneal injection.
-
Post-Administration Imaging: Continuously or intermittently acquire images and line scans for a defined period (e.g., up to 60 minutes) to monitor the effects of nimodipine on the microvasculature.[9]
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner to facilitate comparison between baseline and post-nimodipine administration conditions.
Quantitative Data Summary
| Parameter | Pre-Nimodipine (Baseline) | Post-Nimodipine | Vehicle Control |
| Vessel Diameter (µm) | |||
| Arterioles | |||
| Capillaries | |||
| Venules | |||
| Red Blood Cell (RBC) Velocity (mm/s) | |||
| Arterioles | |||
| Capillaries | |||
| Venules | |||
| Blood Flow (pL/s) | |||
| Arterioles | |||
| Capillaries | |||
| Venules | |||
| Number of Microvasospasms |
Note: This table should be populated with mean ± standard deviation or standard error of the mean from experimental data.
Example Data from Literature
A study in a mouse model of subarachnoid hemorrhage (SAH) demonstrated that nimodipine significantly reduced the number of posthemorrhagic microvasospasms.[9][10] While the diameters of non-spastic vessels were not significantly affected, the treatment almost completely abolished microvasospasms 35 minutes after application.[23] In another study with unanesthetized rabbits, intravenous infusion of nimodipine (0.1 µg/kg/min) led to a two-fold increase in cerebral blood flow.[5]
| Study Finding | Effect of Nimodipine | Reference |
| Microvasospasms in SAH model (mice) | Significantly reduced the number of microvasospasms. | [9][10][24] |
| Non-spastic vessel diameter in SAH model (mice) | No significant effect. | [9][10] |
| Cerebral Blood Flow (unanesthetized rabbits) | Two-fold increase with 0.1 µg/kg/min IV infusion. | [5] |
Expected Outcomes and Interpretation
Based on its mechanism of action and existing research, administration of nimodipine is expected to induce vasodilation in cerebral arterioles, leading to an increase in vessel diameter and blood flow. In pathological conditions such as subarachnoid hemorrhage, nimodipine is expected to reduce the incidence and severity of microvasospasms.[9][10]
The use of two-photon microscopy allows for the direct visualization and quantification of these changes at the level of individual microvessels. By comparing data from before and after drug administration, and between treatment and vehicle control groups, researchers can robustly assess the efficacy of nimodipine in improving microvascular function.
Conclusion
The combination of two-photon microscopy with in vivo animal models provides a powerful platform for elucidating the effects of nimodipine on the cerebral microvasculature. The detailed protocols and data presentation guidelines provided in these application notes are intended to assist researchers in conducting rigorous and reproducible studies to further understand the therapeutic potential of nimodipine in various neurological conditions characterized by microvascular dysfunction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Nimodipine? [synapse.patsnap.com]
- 5. Effects of nimodipine on cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-photon microscopy as a tool to study blood flow and neurovascular coupling in the rodent brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 9. researchgate.net [researchgate.net]
- 10. Nimodipine Reduces Microvasospasms After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Viral Injection and Cranial Window Implantation for In Vivo Two-Photon Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thinned-skull cranial window technique for long-term imaging of the cortex in live mice | Semantic Scholar [semanticscholar.org]
- 15. In Vivo Two-photon Imaging of Cortical Neurons in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. researchgate.net [researchgate.net]
- 18. In vivo two photon microscopy [bio-protocol.org]
- 19. A Method for 2-Photon Imaging of Blood Flow in the Neocortex through a Cranial Window - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. researchgate.net [researchgate.net]
- 22. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 23. ahajournals.org [ahajournals.org]
- 24. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Nimodipine Dosage Calculation in Animal Studies of Subarachnoid Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nimodipine (B1678889) dosage calculations and experimental protocols for preclinical studies of subarachnoid hemorrhage (SAH) in various animal models. The information is intended to guide researchers in designing and executing well-controlled experiments to evaluate the efficacy and mechanisms of nimodipine in preventing and treating cerebral vasospasm and secondary ischemic injury following SAH.
Introduction to Nimodipine in Subarachnoid Hemorrhage
Nimodipine, a second-generation 1,4-dihydropyridine (B1200194) calcium channel blocker, is a standard therapy in humans for preventing delayed cerebral ischemia following aneurysmal subarachnoid hemorrhage.[1][2] Its primary proposed mechanism of action is the selective dilation of cerebral arteries, thereby counteracting the severe and often fatal vasospasm that can occur after SAH.[2][3] Animal models are crucial for further elucidating the therapeutic effects of nimodipine, optimizing dosing strategies, and exploring novel delivery methods.
Quantitative Data Summary: Nimodipine Dosage in Animal Models of SAH
The following tables summarize nimodipine dosages and administration routes from various published studies in different animal models of SAH. This information can serve as a starting point for dose selection in new experimental protocols.
Table 1: Nimodipine Dosage and Administration in Rodent Models of SAH
| Animal Species | SAH Model | Nimodipine Dose/Concentration | Administration Route | Key Findings |
| Rat (Wistar) | Double hemorrhage | 5 µL/hour continuous infusion | Intracisternal | Significant arterial relaxation observed.[4] |
| Rat (Wistar) | Double hemorrhage | 10 µL/hour continuous infusion | Intracisternal | Less effective than the 5 µL/hour infusion, suggesting a complex dose-response relationship.[4] |
| Rat | Endovascular piercing | 100 µg/kg every 6 hours | Intraperitoneal | Partially prevented the decrease in cerebral blood supply and attenuated secondary cerebral ischemic injury.[5] |
| Rat | Not specified | 20 mg/kg or 200 mg/kg (single injection of PLGA microparticles) | Subcutaneous | Sustained plasma concentrations of nimodipine.[6] |
Table 2: Nimodipine Dosage and Administration in Non-Rodent Models of SAH
| Animal Species | SAH Model | Nimodipine Dose/Concentration | Administration Route | Key Findings |
| Rabbit | Autologous blood injection | 0.01 mg/mL, 0.02 mg/mL, 0.04 mg/mL | Topical | Concentrations of 0.02 mg/mL and 0.04 mg/mL significantly alleviated cerebral vasospasm.[7] |
| Rabbit | Not specified | Not specified | Oral, IV, IT, IA | A comparative study suggesting that intra-arterial (IA) and intrathecal (IT) administration may be more effective than intravenous (IV) and oral routes for chronic vasospasm.[8][9] |
| Pig | Autologous blood injection | 0.04 g/mL | Topical | Did not significantly improve cerebral blood flow in this study.[10] |
| Dog (Beagle) | Double hemorrhage | 17 mg, 51 mg, or 103 mg (single injection of PLGA microparticles) | Intracisternal/Intraventricular | Dose-dependent, sustained concentrations in plasma and cerebrospinal fluid with minimal toxicity. Significantly attenuated angiographic vasospasm.[6] |
| Baboon | Transorbital vessel avulsion | Intravenous infusion (dosage comparable to clinical levels) | Intravenous | Did not worsen the severity of the hemorrhage and showed a protective effect at a cellular level against ionic changes of ischemia.[11] |
Experimental Protocols
Subarachnoid Hemorrhage Induction Models
a) Endovascular Perforation Model in Rats:
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or a combination of ketamine and xylazine).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a sharpened nylon suture (e.g., 4-0) through a small incision in the ECA stump.
-
Advance the suture into the ICA until a slight resistance is felt, indicating it has reached the origin of the middle cerebral artery (MCA).
-
Puncture the vessel wall by advancing the suture a short distance further to induce SAH.
-
Withdraw the suture and close the ECA stump.
-
Suture the cervical incision.
b) Autologous Blood Injection Model in Rabbits:
-
Anesthetize the rabbit.
-
Aseptically collect fresh, non-heparinized arterial blood from the femoral artery.
-
Make a surgical incision to expose the cisterna magna.
-
Slowly inject the autologous blood into the cisterna magna. The volume of blood can vary depending on the desired severity of SAH.
-
Close the incision in layers.
Nimodipine Preparation and Administration
a) Topical Administration (Rabbit Model):
-
Prepare nimodipine solutions at the desired concentrations (e.g., 0.01 mg/mL, 0.02 mg/mL, 0.04 mg/mL) by diluting a stock solution with normal saline.[7]
-
At a predetermined time point after SAH induction (e.g., 3 days), re-anesthetize the animal and expose the surgical area over the basilar cisterns.[7]
-
Apply the nimodipine solution directly to the operative area.
b) Intracisternal Continuous Infusion (Rat Model):
-
Prepare the nimodipine solution for infusion.
-
Connect a catheter to a subcutaneously implanted osmotic pump (e.g., Alzet osmotic pumps).
-
Surgically place the tip of the catheter into the cisterna magna.
-
The osmotic pump will deliver a continuous infusion of nimodipine at a specified rate (e.g., 5 µL/hour) for a designated period (e.g., 5 days).[4]
c) Intraperitoneal Injection (Rat Model):
-
Dissolve nimodipine in a suitable vehicle (e.g., a mixture of ethanol, polyethylene (B3416737) glycol, and saline).
-
Administer the nimodipine solution via intraperitoneal injection at the calculated dose (e.g., 100 µg/kg).[5]
-
Repeat injections at specified intervals (e.g., every 6 hours).[5]
Diagrams
References
- 1. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. youtube.com [youtube.com]
- 4. Dose-related efficacy of a continuous intracisternal nimodipine treatment on cerebral vasospasm in the rat double subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of nimodipine on regional cerebral blood flow, brain water and electrolyte contents in rats with subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Site-Specific, Sustained-Release Drug Delivery System for Aneurysmal Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dose-response of topical administration of nimodipine on cerebral vasospasm after subarachnoid hemorrhage in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of topical administration of nimodipine on cerebral blood flow following subarachnoid hemorrhage in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An experimental study of the effect of nimodipine in primate subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Nimodipine: Application Notes and Protocols for Investigating Neuroprotective Effects in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective effects of Nimodipine in preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of Nimodipine's therapeutic potential.
Introduction
Nimodipine, a dihydropyridine (B1217469) calcium channel blocker, is known for its preferential action on cerebral blood vessels.[1] While clinically used to reduce the incidence and severity of ischemic deficits in patients with subarachnoid hemorrhage, a growing body of preclinical evidence suggests its potential as a neuroprotective agent in various neurodegenerative diseases.[1][2] Its lipophilic nature allows it to readily cross the blood-brain barrier, making it a promising candidate for targeting central nervous system disorders.[3]
The neuroprotective mechanisms of Nimodipine are multifaceted. Beyond its vasodilatory effects that improve cerebral blood flow, Nimodipine has been shown to directly modulate neuronal calcium homeostasis, inhibit microglial activation, and interact with key signaling pathways involved in neuronal survival and apoptosis.[4][5][6] Recent in silico studies have identified potential novel targets for Nimodipine, including Monoamine Oxidase A (MAOA), suggesting a role in modulating oxidative stress.[7][8]
This document summarizes key quantitative findings and provides detailed experimental protocols to guide researchers in the investigation of Nimodipine's neuroprotective properties.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of Nimodipine treatment in various neurodegenerative disease models.
Table 1: Neuroprotective Effects of Nimodipine in Alzheimer's Disease Models
| Model | Nimodipine Treatment | Key Findings | Quantitative Data | Reference |
| Scopolamine-induced cognitive impairment in rats | 10 mg/kg/day, p.o. | Improved learning and memory | Increased time spent in the target quadrant in Morris Water Maze | [9] |
| Increased hippocampal BDNF and ACh levels | Significantly higher BDNF and ACh levels compared to scopolamine-only group | [9] | ||
| In vitro Aβ toxicity in neuronal cultures | Pre-treatment with Nimodipine | Protected against Aβ-induced cell death | Increased neuronal viability | [10] |
Table 2: Neuroprotective Effects of Nimodipine in Parkinson's Disease Models
| Model | Nimodipine Treatment | Key Findings | Quantitative Data | Reference |
| MPTP-induced Parkinsonism in mice | 5, 10, 15 mg/kg, i.p. | Attenuated motor deficits (akinesia, catalepsy) | Dose-dependent reduction in behavioral scores | [11] |
| Protected dopaminergic neurons in the substantia nigra | Increased number of tyrosine hydroxylase (TH)-positive neurons | [11] | ||
| Improved mitochondrial function | Enhanced mitochondrial oxygen consumption and reduced ROS production | [11] | ||
| MPP+-treated SH-SY5Y cells | 0.1-10 µM | Attenuated mitochondrial dysfunction | Preservation of mitochondrial membrane potential | [11] |
| Reduced intracellular calcium influx | Decreased Fura-2 fluorescence intensity | [11] | ||
| LPS-induced inflammation in mesencephalic neuron-glia cultures | Pre-treatment with Nimodipine | Reduced dopaminergic neuron degeneration | Dose-dependent increase in dopaminergic neuron survival | [6] |
| Inhibited microglial activation | Significant reduction in NO, TNF-α, and IL-1β production | [6] |
Table 3: Neuroprotective Effects of Nimodipine in Huntington's Disease Models
| Model | Nimodipine Treatment | Key Findings | Quantitative Data | Reference |
| 3-Nitropropionic acid (3-NP)-induced Huntington's-like symptoms in rats | 5 mg/kg, i.p. | Ameliorated motor deficits | Improved performance on rotarod test | [12] |
| Reduced oxidative stress | Decreased levels of thiobarbituric acid reactive substances | [12] |
Signaling Pathways and Experimental Workflows
Nimodipine's Neuroprotective Signaling Pathways
Nimodipine's neuroprotective effects are mediated through various signaling pathways. A key mechanism involves the activation of the PI3K/Akt and CREB signaling cascades, which are crucial for promoting cell survival and inhibiting apoptosis.
Experimental Workflow for In Vivo Neuroprotection Studies
A typical workflow for assessing the neuroprotective effects of Nimodipine in a rodent model of neurodegeneration involves several key stages, from disease induction to behavioral and molecular analysis.
Experimental Protocols
Protocol 1: MPTP-Induced Parkinson's Disease Model in Mice and Nimodipine Treatment
This protocol describes the induction of Parkinsonism in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and subsequent treatment with Nimodipine.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Nimodipine (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Vehicle for Nimodipine (e.g., 10% Cremophor EL in saline)
-
Animal handling and injection equipment
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
MPTP Administration:
-
Dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL immediately before use.
-
Administer MPTP at a dose of 20 mg/kg via intraperitoneal (i.p.) injection once daily for 4 consecutive days.
-
-
Nimodipine Treatment:
-
Prepare Nimodipine solution in the vehicle.
-
Administer Nimodipine (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before each MPTP injection and continue daily for the duration of the study (e.g., 7 or 21 days).
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test or open field test to assess motor coordination and locomotor activity at baseline and at specified time points after MPTP administration.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and process for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum.
-
For neurochemical analysis, dissect the striatum, snap-freeze in liquid nitrogen, and store at -80°C for subsequent HPLC analysis of dopamine (B1211576) and its metabolites.
-
Protocol 2: Scopolamine-Induced Alzheimer's-Like Cognitive Impairment in Rats and Nimodipine Treatment
This protocol details the induction of cognitive deficits using scopolamine (B1681570) and the evaluation of Nimodipine's ameliorative effects.
Materials:
-
Male Wistar rats (200-250 g)
-
Scopolamine hydrobromide (Sigma-Aldrich)
-
Nimodipine (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Vehicle for Nimodipine (e.g., dissolved in drinking water or administered by oral gavage)
Procedure:
-
Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.
-
Nimodipine Administration:
-
Administer Nimodipine (e.g., 10 mg/kg/day) or vehicle orally for a predefined period (e.g., 21 days).
-
-
Scopolamine-Induced Amnesia:
-
Dissolve scopolamine in sterile saline.
-
From day 15 to day 21 of Nimodipine treatment, administer scopolamine (1 mg/kg, i.p.) 30 minutes before behavioral testing.
-
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase (e.g., 4 days): Train the rats to find a hidden platform in a circular pool of water. Record the escape latency and path length.
-
Probe Trial (on the final day): Remove the platform and allow the rat to swim for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical Analysis:
-
Following the final behavioral test, euthanize the rats and dissect the hippocampus and prefrontal cortex.
-
Homogenize the tissues and use commercially available ELISA kits to measure the levels of Brain-Derived Neurotrophic Factor (BDNF) and Acetylcholine (ACh).
-
Protocol 3: 3-Nitropropionic Acid (3-NP)-Induced Huntington's-Like Model in Rats and Nimodipine Treatment
This protocol outlines the induction of striatal degeneration using 3-NP and the assessment of Nimodipine's neuroprotective effects.[12]
Materials:
-
Male Wistar rats (200-250 g)
-
3-Nitropropionic acid (3-NP) (Sigma-Aldrich)
-
Nimodipine (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Vehicle for Nimodipine
Procedure:
-
Acclimatization: Acclimatize rats for one week.
-
Drug Administration:
-
Administer Nimodipine (e.g., 5 mg/kg, i.p.) or vehicle 30 minutes prior to 3-NP injection daily for 14 days.
-
Administer 3-NP (10 mg/kg, i.p.) daily for 14 days.
-
-
Behavioral Testing:
-
Conduct motor function tests such as the rotarod test and grip strength test at baseline and at the end of the treatment period.
-
-
Biochemical and Histological Analysis:
-
After the final behavioral assessment, euthanize the rats.
-
Dissect the striatum for biochemical analysis of oxidative stress markers (e.g., malondialdehyde, glutathione (B108866) levels).
-
Perfuse a separate cohort of animals and process the brains for histological analysis (e.g., Nissl staining) to assess striatal neuronal loss.
-
Protocol 4: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to assess the protective effects of Nimodipine against a neurotoxin in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MPP+ iodide (1-methyl-4-phenylpyridinium) (Sigma-Aldrich)
-
Nimodipine (Sigma-Aldrich)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Nimodipine Pre-treatment:
-
Prepare various concentrations of Nimodipine (e.g., 0.1, 1, 10 µM) in culture medium.
-
Replace the medium with Nimodipine-containing medium and incubate for 24 hours.
-
-
MPP+ Exposure:
-
Prepare a stock solution of MPP+ in sterile water.
-
Add MPP+ to the wells to a final concentration that induces approximately 50% cell death (e.g., 1 mM, to be determined empirically) and incubate for another 24 hours.
-
-
MTT Assay for Cell Viability:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the neuroprotective effects of Nimodipine in models of Alzheimer's, Parkinson's, and Huntington's diseases. The quantitative data and detailed methodologies are intended to support researchers in designing and executing robust preclinical studies to further elucidate the therapeutic potential of Nimodipine for these devastating neurodegenerative conditions.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 4. 2.3. Intracellular Ca2+ Measurements [bio-protocol.org]
- 5. Morris water maze [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. modelorg.com [modelorg.com]
- 9. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. conductscience.com [conductscience.com]
- 12. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Nimodipine and Statin Combination Therapy in Subarachnoid Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research and methodologies for studying the combination of nimodipine (B1678889) and statins in the treatment of subarachnoid hemorrhage (SAH). The following sections detail the quantitative outcomes from clinical studies, step-by-step experimental protocols for key assays, and visualizations of the primary signaling pathways involved.
Data Presentation: Summary of Quantitative Outcomes
The following tables summarize the key quantitative data from clinical studies investigating the efficacy of combining nimodipine with a statin compared to nimodipine alone in patients with subarachnoid hemorrhage.
Table 1: Clinical Efficacy and Safety
| Outcome | Nimodipine + Statin Group | Nimodipine Alone Group | p-value | Reference |
| Overall Response Rate | 90% (45/50 patients) | 68% (34/50 patients) | <0.05 | [1][2][3][4] |
| Total Efficacy | 77.5% | 55% | 0.04 | [5][6] |
| Incidence of Adverse Reactions | 6% (3/50 patients) | 20% (10/50 patients) | <0.05 | [1][3][4] |
Table 2: Inflammatory and Oxidative Stress Markers
| Marker | Nimodipine + Statin Group (Post-treatment) | Nimodipine Alone Group (Post-treatment) | p-value | Reference |
| TNF-α | Significantly Lower | Higher | 0.00 | [5] |
| CRP | Significantly Lower | Higher | 0.00 | [5] |
| IL-6 | Significantly Lower | Higher | 0.00 | [5] |
| SOD | Significantly Higher | Lower | 0.00 | [5] |
| TAC | Significantly Higher | Lower | 0.00 | [5] |
| CAT | Significantly Higher | Lower | 0.00 | [5] |
Table 3: Vasoactive and Other Biomarkers
| Marker | Nimodipine + Statin Group (Post-treatment) | Nimodipine Alone Group (Post-treatment) | p-value | Reference |
| Endothelin-1 (ET-1) | Lower | Higher | <0.05 | [1][4][7] |
| Vascular Endothelial Growth Factor (VEGF) | Lower | Higher | <0.05 | [1][4][7] |
| Calcitonin Gene-Related Peptide (CGRP) | Higher | Lower | <0.05 | [1][4][7] |
| Peroxiredoxin 2 (PRX2) | Higher | Lower | <0.05 | [1][3][4][7] |
| Mean Blood Flow Velocity (Cerebral Artery) | Slower | Faster | <0.05 | [1][3][4][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies.
Clinical Trial Protocol for Nimodipine and Atorvastatin (B1662188) in SAH
This protocol is a representative model based on the methodologies of the cited studies.
1.1. Patient Selection:
-
Inclusion Criteria:
-
Diagnosis of subarachnoid hemorrhage confirmed by cranial CT scan within 24 hours of admission.
-
Presence of cerebral vasospasm (CVS) confirmed by transcranial Doppler (TCD) ultrasound or digital subtraction angiography (DSA).
-
Hunt-Hess grade of III or lower.
-
Informed consent provided by the patient or their legal representative.
-
-
Exclusion Criteria:
-
Symptomatic CVS requiring immediate intervention.
-
Critical illness, unconsciousness, or a Hunt-Hess grade of IV or higher.
-
Severe cardiac, renal, or hepatic disease.
-
Known allergy to nimodipine or statins.
-
Pregnancy or lactation.
-
Recent use of hormonal or immunosuppressive drugs.
-
1.2. Treatment Regimen:
-
Control Group:
-
Standard symptomatic treatment including intracranial pressure reduction, dehydration, sedation, anti-infection, and neuro-nutrition.
-
Surgical clipping or endovascular coiling of the aneurysm as indicated.
-
Oral nimodipine (60 mg every 4 hours) for 21 days.
-
-
Experimental Group:
-
Standard symptomatic treatment and nimodipine as per the control group.
-
Oral atorvastatin calcium (20 mg once daily) for the duration of the study.
-
1.3. Outcome Measures:
-
Primary Outcomes:
-
Clinical efficacy assessed by neurological improvement.
-
-
Secondary Outcomes:
-
Levels of inflammatory markers (TNF-α, CRP, IL-6) in serum.
-
Levels of oxidative stress markers (SOD, TAC, CAT) in serum.
-
Levels of vasoactive factors (ET-1, VEGF, CGRP) in serum.
-
Mean blood flow velocity in cerebral arteries measured by TCD.
-
Incidence of adverse drug reactions.
-
1.4. Sample Collection and Analysis:
-
Venous blood samples are collected at baseline and at specified intervals (e.g., 7 days) after treatment initiation.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
Biomarker levels are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits or colorimetric assay kits as detailed below.
Protocol for Measurement of Inflammatory Markers
2.1. TNF-α and IL-6 Measurement (ELISA):
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative detection of human TNF-α and IL-6 in serum or cerebrospinal fluid (CSF).
-
Procedure (General):
-
Prepare all reagents, standards, and samples as per the manufacturer's instructions.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for the target cytokine. Incubate for the specified time.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the target cytokine. Incubate.
-
Wash the wells and add a streptavidin-HRP conjugate. Incubate.
-
Wash the wells and add a TMB substrate solution. A color will develop in proportion to the amount of cytokine present.
-
Stop the reaction with an acidic stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
-
2.2. C-Reactive Protein (CRP) Measurement (Immunoturbidimetric Assay):
-
Principle: This assay is based on the agglutination of latex particles coated with anti-human CRP antibodies when they react with CRP in the sample. The resulting turbidity is proportional to the CRP concentration.
-
Procedure (General):
-
Dilute patient serum samples with the provided buffer.
-
Combine the diluted sample with a Tris buffer and incubate.
-
Add the latex reagent (latex particles coated with anti-human CRP antibodies).
-
The aggregation of latex particles causes an increase in light scattering, which is measured by a spectrophotometer at a specific wavelength (e.g., 546 nm).
-
The CRP concentration is determined by comparing the turbidity of the sample to a standard curve.
-
Protocol for Measurement of Oxidative Stress Markers
3.1. Superoxide (B77818) Dismutase (SOD) Activity Assay (Colorimetric):
-
Principle: This assay measures SOD activity by assessing the dismutation of superoxide radicals generated by xanthine (B1682287) oxidase and hypoxanthine.
-
Procedure (General):
-
Prepare samples (serum, plasma, tissue homogenates, or cell lysates) and standards.
-
Add the samples and standards to a 96-well plate.
-
Add a radical detector solution.
-
Initiate the reaction by adding xanthine oxidase.
-
The superoxide radicals reduce a tetrazolium salt to a colored formazan (B1609692) product. SOD in the sample inhibits this reaction.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) over time.
-
The SOD activity is calculated from the rate of inhibition of the reaction.
-
3.2. Total Antioxidant Capacity (TAC) Assay (Colorimetric):
-
Principle: This assay measures the capacity of antioxidants in the sample to reduce a colored radical cation.
-
Procedure (General):
-
Prepare samples (serum, plasma, urine, or cell culture media) and a Trolox standard curve.
-
Add samples and standards to a 96-well plate.
-
Add a Cu2+ working solution. The antioxidants in the sample will reduce Cu2+ to Cu+.
-
The reduced Cu+ chelates with a colorimetric probe, producing a color change.
-
Incubate for the specified time.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The total antioxidant capacity is expressed as Trolox equivalents.
-
3.3. Catalase (CAT) Activity Assay (Colorimetric):
-
Principle: This assay is based on the reaction of catalase with methanol (B129727) in the presence of hydrogen peroxide (H2O2). The formaldehyde (B43269) produced is measured spectrophotometrically.
-
Procedure (General):
-
Prepare samples (serum, plasma, erythrocyte lysates, or tissue homogenates) and standards.
-
Add samples and standards to a 96-well plate.
-
Add a hydrogen peroxide working solution and incubate. Catalase in the sample will decompose H2O2.
-
Stop the reaction.
-
Add a chromogenic working solution. The remaining H2O2 reacts with a probe to produce a colored product.
-
Incubate and measure the absorbance at a specific wavelength (e.g., 520 nm).
-
The catalase activity is inversely proportional to the signal.
-
Protocol for Measurement of Vasoactive Factors
4.1. Endothelin-1 (ET-1) and VEGF Measurement (ELISA):
-
Principle: A sandwich ELISA is used for the quantitative detection of human ET-1 and VEGF in serum or plasma.
-
Procedure (General): The procedure is similar to that described for TNF-α and IL-6, using specific capture and detection antibodies for ET-1 or VEGF.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways implicated in the pathophysiology of subarachnoid hemorrhage and the therapeutic targets of nimodipine and statins.
Caption: Caspase-Dependent Apoptotic Pathway in SAH.
Caption: eNOS Signaling Pathway and the Effect of Statins.
Experimental Workflow Diagram
Caption: Clinical Trial Experimental Workflow.
References
- 1. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. Endothelin 1 ELISA Kit (ab133030) | Abcam [abcam.com]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 7. mmpc.org [mmpc.org]
Troubleshooting & Optimization
How to prevent Nimodipine degradation in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Nimodipine (B1678889) in experimental solutions.
Troubleshooting Guide
Issue: Rapid loss of Nimodipine concentration in my solution.
| Question | Possible Cause & Explanation | Recommended Solution |
| 1. Is your solution exposed to light? | Nimodipine is highly susceptible to photodegradation. Exposure to ambient, artificial, or direct sunlight can rapidly decrease its concentration.[1][2][3][4] The primary degradation pathway under photolytic conditions involves the oxidation of the dihydropyridine (B1217469) ring. | Always work with Nimodipine in a dark room or under amber/red light. Store all solutions in amber-colored vials or wrap containers in aluminum foil.[5] For administration, use amber-tinted syringes and light-protective bags.[6][7][8] |
| 2. What is the pH of your solution? | Nimodipine is prone to both acid and base-catalyzed hydrolysis.[5][9][10] The ester groups in the Nimodipine molecule can be cleaved under these conditions. Studies indicate it is more stable in acidic conditions than alkaline ones.[10] | Maintain the pH of your aqueous solutions within a neutral to slightly acidic range if your experimental design allows. Avoid strongly acidic (e.g., pH < 3) or alkaline (e.g., pH > 8) conditions. Buffer your solution if necessary. |
| 3. What solvent are you using? | The choice of solvent can influence the rate and order of degradation. For instance, photolysis follows first-order kinetics in methanol (B129727) but zero-order in acetonitrile (B52724) and water.[9][10] While DMSO is a common solvent, moisture-absorbing DMSO can decrease solubility.[11] | For stock solutions, methanol or DMSO are commonly used.[5][11] Ensure your DMSO is of high quality and anhydrous. For working solutions, consider the compatibility of the solvent with your experimental system and its potential impact on stability. Polyethylene glycol 400 (PEG 400) has been used in stable oral formulations.[6][12][13] |
| 4. How are you storing your solutions? | Improper storage temperature can accelerate degradation, although Nimodipine is reported to be relatively stable under thermal stress compared to light and pH extremes.[5][9][10] For long-term storage, the physical state of Nimodipine (powder vs. solution) is critical. | For long-term storage of Nimodipine powder, -20°C is recommended for up to 3 years.[11] Stock solutions in DMSO can be stored for up to one month at -20°C.[11] Methanolic stock solutions should be stored at room temperature, protected from light.[5] Nimodipine liquid extracted from capsules is stable for at least 31 days at room temperature when stored in amber syringes and light-protected bags.[6][7][14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Nimodipine?
A1: The main degradation products are formed through the aromatization of the dihydropyridine ring, leading to the pyridine (B92270) derivative. Hydrolysis of the ester side chains can also occur under acidic or alkaline conditions.[15]
Q2: Can I prepare a stock solution of Nimodipine in water?
A2: Nimodipine is poorly soluble in water.[12] It is recommended to first dissolve it in an organic solvent like DMSO or methanol to prepare a concentrated stock solution.[5][11] This stock can then be diluted into your aqueous experimental medium, ensuring the final concentration of the organic solvent is compatible with your assay.
Q3: Is it necessary to use amber-colored labware for all experiments involving Nimodipine?
A3: Yes, due to its high photosensitivity, it is crucial to use amber-colored vials, pipettes, and other labware whenever possible.[6][7][8] If amberware is unavailable, you should wrap your containers and apparatus in aluminum foil to protect the solution from light.[4]
Q4: My experiment runs for several hours at 37°C. Will my Nimodipine solution be stable?
A4: Nimodipine is relatively stable under thermal stress alone.[5][9][10] However, if the solution is also exposed to light or is at a non-optimal pH during the incubation, significant degradation can occur. Ensure your experimental setup at 37°C is completely protected from light.
Q5: Are there any known stabilizers I can add to my Nimodipine solution?
A5: For experimental solutions, adding stabilizers is not a common practice as they may interfere with the experiment. However, in formulation development, excipients like HPMC-E5, F127, and sodium deoxycholate have been used to create stable nanocrystal formulations.[16] The liquisolid compact technique has also been shown to enhance photostability.[1][3]
Data Presentation
Table 1: Summary of Nimodipine Degradation Kinetics
| Stress Condition | Solvent | Reaction Order | Activation Energy (kcal/mol) | Reference |
| Acidic Hydrolysis | Methanol/Water | First-order | 23.442 | [9][10] |
| Alkaline Hydrolysis | Methanol/Water | First-order | 10.899 | [9][10] |
| Photolysis | Methanol | First-order | Not Applicable | [9][10] |
| Photolysis | Acetonitrile | Zero-order | Not Applicable | [9][10] |
| Photolysis | Water | Zero-order | Not Applicable | [9][10] |
| Thermal Stress | Not specified | No degradation observed | Not Applicable | [5][9][10] |
| Oxidative Stress | Not specified | No degradation observed | Not Applicable | [5][9][10] |
Table 2: Recommended Storage Conditions for Nimodipine
| Form | Solvent | Temperature | Duration | Light Protection | Reference |
| Powder | N/A | -20°C | Up to 3 years | Recommended | [11] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Mandatory | [11] |
| Stock Solution | Methanol | Room Temperature | Not specified | Mandatory | [5] |
| Extracted Liquid | Polyethylene Glycol 400, Glycerin, etc. | Room Temperature | Up to 31 days | Mandatory (Amber syringe + light-protected bag) | [6][7][8][14] |
Experimental Protocols
Protocol 1: Preparation of Nimodipine Stock Solution
-
Weigh the desired amount of Nimodipine powder in a light-protected environment (e.g., a dark room or under a fume hood with the light off).
-
Transfer the powder to an amber-colored volumetric flask.
-
Add a small volume of high-purity, anhydrous DMSO or HPLC-grade methanol to dissolve the powder completely.[5][11]
-
Once dissolved, bring the solution to the final volume with the same solvent.
-
Cap the flask and mix thoroughly by inversion.
-
For short-term use, this stock solution can be stored at room temperature if in methanol, or at -20°C if in DMSO, always protected from light.[5][11]
Protocol 2: Stability Testing of Nimodipine Solution using HPLC
This protocol is adapted from published stability-indicating methods.[5][9][10]
-
Preparation of Stressed Samples:
-
Photolytic: Expose a solution of Nimodipine in your chosen solvent to a light source (e.g., UV lamp or direct sunlight) for a defined period. Keep a control sample wrapped in foil.
-
Acidic Hydrolysis: Add a strong acid (e.g., HCl) to your Nimodipine solution and incubate at a specific temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Add a strong base (e.g., NaOH) to your Nimodipine solution and incubate.
-
Thermal: Incubate your Nimodipine solution at an elevated temperature (e.g., 80°C) in a light-protected container.
-
-
Sample Analysis by HPLC:
-
Chromatographic Conditions (Example):
-
-
Data Analysis:
-
Inject the stressed and control samples into the HPLC system.
-
Monitor the peak area of the Nimodipine peak. A decrease in the peak area and the appearance of new peaks indicate degradation.
-
Calculate the percentage of Nimodipine remaining at each time point for each stress condition.
-
Mandatory Visualization
Caption: Primary degradation pathways of Nimodipine.
Caption: Troubleshooting workflow for Nimodipine degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of nimodipine and stability indicating method | PPTX [slideshare.net]
- 3. Improvement of The Photostability of Nimodipine by Using Liquisolid Compacts Technique | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]
- 4. publications.ashp.org [publications.ashp.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ovid.com [ovid.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of nimodipine in the presence of its degradation products and overall kinetics through a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. selleckchem.com [selleckchem.com]
- 12. dovepress.com [dovepress.com]
- 13. US20230210830A1 - Stable pharmaceutical composition of nimodipine - Google Patents [patents.google.com]
- 14. Stability of nimodipine solution in oral syringes - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. Formulation of nimodipine nanocrystals for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nimodipine-Induced Hypotension in Animal Models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding nimodipine-induced hypotension in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism causing hypotension after nimodipine (B1678889) administration?
A1: Nimodipine is a dihydropyridine (B1217469) L-type calcium channel blocker.[1][2] Its primary mechanism of action involves inhibiting the influx of calcium ions into vascular smooth muscle cells.[2][3] This process prevents calcium-dependent muscle contraction, leading to relaxation of the vascular smooth muscle (vasodilation), a decrease in systemic vascular resistance, and consequently, a drop in arterial blood pressure.[1] While nimodipine shows a greater effect on cerebral arteries, its systemic vasodilatory action can lead to significant hypotension.[2][4]
Q2: How significant is the drop in blood pressure I should expect?
A2: The magnitude of hypotension is dose-dependent and varies by animal species and administration route.[4] Intravenous (IV) administration can cause a more significant and rapid decrease in blood pressure compared to oral (PO) administration.[1][5] For example, in anesthetized cats, an IV infusion of 0.001 mg/kg/min resulted in pial artery dilation of ~25% with a corresponding blood pressure drop of less than 10%, but higher doses caused a more marked drop of nearly 30%.[6] In cats with spinal cord injury, a moderate IV dose led to a 32% drop in systemic blood pressure.[7]
Q3: Are certain animal models more susceptible to nimodipine-induced hypotension?
A3: Yes, species-specific differences exist. For instance, toxicological studies have identified that dogs are particularly sensitive, developing cardiac lesions due to hypoxia resulting from a marked drop in blood pressure and compensatory tachycardia at certain dose levels.[8] Researchers should carefully consider the species and strain when designing experiments.
Q4: Can anesthesia affect the hypotensive response to nimodipine?
A4: Absolutely. Many anesthetic agents, such as isoflurane (B1672236) and propofol, are themselves vasodilators and can decrease systemic vascular resistance.[9][10] The concurrent use of these agents with nimodipine can lead to an additive or synergistic hypotensive effect. It is crucial to maintain a stable plane of anesthesia and consider that high concentrations of inhalant anesthetics are a common cause of hypotension in animal experiments.[9]
Q5: My experiment requires maintaining cerebral perfusion. How can I manage hypotension without stopping nimodipine?
A5: Managing hypotension is critical to prevent secondary ischemic injury, especially in models of neurological damage where maintaining cerebral perfusion pressure is paramount.[11][12] Strategies include:
-
Dose Titration: Start with a lower dose of nimodipine and gradually increase it while closely monitoring blood pressure to find a therapeutic window with acceptable hemodynamic effects.[5]
-
Fluid Administration: Administering fluid boluses can help counteract the drop in blood pressure.[12]
-
Vasopressor Support: In cases of severe hypotension, the use of vasopressors like norepinephrine (B1679862) or phenylephrine (B352888) may be necessary to maintain target blood pressure levels.[10][12]
-
Route of Administration: Consider if an alternative administration route (e.g., oral instead of IV) could provide a more stable hemodynamic profile, although bioavailability is lower with oral administration due to first-pass metabolism.[2][5]
Troubleshooting Guide
This guide addresses specific issues encountered during experiments involving nimodipine.
Problem 1: Severe and Rapid Hypotension Immediately After IV Administration
-
Immediate Action: Temporarily halt the nimodipine infusion. Administer an isotonic crystalloid fluid bolus (e.g., 10-20 mL/kg over 15 minutes) and monitor the response. If hypotension persists, consider administering a vasopressor.
-
Root Cause Analysis:
-
Dose/Infusion Rate Too High: The administered dose or the rate of infusion may be too high for the specific animal model. The intravenous route can lead to rapid, life-threatening decreases in blood pressure.[1]
-
Interaction with Anesthesia: Inhalant anesthetics (e.g., isoflurane) are potent vasodilators. A high concentration combined with nimodipine can cause profound hypotension.[10]
-
Animal's Physiological State: Factors such as hypovolemia, dehydration, or underlying cardiac conditions can exacerbate the hypotensive effects.
-
-
Long-Term Solution:
-
Revise Protocol: Lower the initial nimodipine dose and/or reduce the infusion rate. For IV administration in patients with unstable blood pressure, a starting dose of 0.5 mg/h (for a 70kg equivalent) is sometimes recommended.[5]
-
Adjust Anesthesia: Reduce the concentration of the inhalant anesthetic to the minimum required level. Consider a balanced anesthesia technique using analgesics to reduce the amount of inhalant needed.[9]
-
Pre-Experiment Checks: Ensure the animal is adequately hydrated and hemodynamically stable before nimodipine administration.
-
Problem 2: Gradual but Significant Decline in Blood Pressure During the Experiment
-
Immediate Action: Assess the depth of anesthesia and reduce the concentration of inhalant anesthetic if possible. If blood pressure continues to fall below the target range (e.g., Mean Arterial Pressure < 60 mmHg), consider a fluid bolus.[9]
-
Root Cause Analysis:
-
Drug Accumulation: With continuous infusion, the drug may be accumulating and reaching a plasma concentration that causes excessive vasodilation.
-
Prolonged Anesthesia: Long periods of anesthesia can independently lead to cardiovascular depression.
-
Hypothermia: Anesthetized animals often become hypothermic, which can decrease heart rate and contribute to hypotension.[9]
-
-
Long-Term Solution:
-
Pharmacokinetic Consideration: Review the pharmacokinetic profile of nimodipine in your animal model to ensure the dosing regimen is appropriate for the experiment's duration.
-
Temperature Support: Actively maintain the animal's body temperature using heating pads, lamps, or other warming devices.
-
Continuous Monitoring: Employ continuous, direct blood pressure monitoring to detect trends early and intervene before hypotension becomes severe.[13]
-
Quantitative Data Summary
The following tables summarize quantitative data on nimodipine's effects on blood pressure from various animal studies.
Table 1: Nimodipine's Effect on Mean Arterial Pressure (MAP) in Various Species
| Animal Model | Administration Route | Dose | Baseline MAP (mmHg) | Post-Nimodipine MAP (mmHg) | % Change in MAP | Reference |
| Mice | Intraperitoneal (IP) | N/A | 88.1 ± 3.8 | 80.0 ± 2.9 | ~ -9.2% | [14] |
| Cats | Intravenous (IV) | Moderate Dose | Not Specified | Not Specified | -32% | [7] |
| Pigs (resuscitated) | Intravenous (IV) | 10 µg/kg bolus + 1 µg/kg/min | Not Specified | Decrease Observed | Not Specified | [15] |
| Dogs | Intravenous (IV) | 0.3-10 µg/kg | Not Specified | Dose-dependent Decrease | Not Specified | [4] |
Note: Data is presented as Mean ± SEM where available. Some studies reported decreases without providing baseline values.
Detailed Experimental Protocols
Protocol 1: Direct Blood Pressure Measurement in Rodents
This protocol is a standard method for obtaining accurate, real-time blood pressure data, considered the gold standard.[10][13]
-
Anesthesia: Anesthetize the animal (e.g., mouse or rat) with an appropriate agent (e.g., isoflurane inhalation or injectable anesthetics). Maintain the animal on a heating pad to prevent hypothermia.
-
Surgical Preparation:
-
Make a small incision to expose either the carotid artery or the femoral artery.[16]
-
Carefully dissect the vessel from the surrounding connective tissue.
-
Place sutures loosely around the artery at both the proximal and distal ends.
-
-
Catheterization:
-
Tie off the distal suture to ligate the artery.
-
Apply gentle traction on the distal suture and use a micro-clamp or the proximal suture to temporarily occlude blood flow.
-
Make a small incision in the arterial wall with fine scissors or a needle.
-
Insert a fluid-filled catheter (e.g., PE-50 tubing for rats, smaller for mice) connected to a pressure transducer.
-
Advance the catheter a few millimeters into the artery, secure it by tightening the proximal suture, and then release the temporary occlusion.
-
-
Data Acquisition:
-
Connect the pressure transducer to a data acquisition system.
-
Ensure the system is properly calibrated and zeroed at the level of the animal's heart.
-
Allow the animal's hemodynamics to stabilize for a period (e.g., 20-30 minutes) before recording baseline measurements.
-
-
Nimodipine Administration: Administer nimodipine via the desired route (e.g., through a jugular vein catheter for IV studies) and record blood pressure continuously.
Protocol 2: Indirect Blood Pressure Measurement (Tail-Cuff Method) in Conscious Rodents
This non-invasive method is suitable for longitudinal studies but can be affected by stress.[13][16]
-
Acclimatization: Habituate the animal to the restraint device and the measurement procedure for several days before the actual experiment to minimize stress-induced blood pressure elevation.[16]
-
Restraint and Warming: Place the animal in a restraining tube. Gentle warming of the tail is necessary to detect the pulse; this can be done with a warming chamber or an infrared lamp.
-
Cuff Placement: Place the appropriately sized occlusion cuff and sensor at the base of the tail. The cuff width should be about 40% of the tail's circumference.[13]
-
Measurement:
-
The system will automatically inflate the cuff to occlude blood flow and then gradually deflate it.
-
The sensor detects the return of blood flow, allowing the system to calculate systolic blood pressure (and often heart rate). Mean and diastolic pressures are typically calculated by an algorithm.[17]
-
-
Data Collection: Take multiple readings (e.g., 3-5) and average them to get a reliable baseline measurement. After nimodipine administration (e.g., oral gavage), repeat the measurements at specified time points.
Visual Guides and Diagrams
Nimodipine's Hypotensive Signaling Pathway
References
- 1. Vasoplegic Syndrome after Oral Nimodipine Application in Patients with Subarachnoid Hemorrhage - MedCrave online [medcraveonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Nimodipine? [synapse.patsnap.com]
- 4. Cardiovascular actions of the dihydropyridine calcium antagonist nimodipine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Effect of nimodipine-associated hypotension on recovery from acute spinal cord injury in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological investigations with nimodipine. Summary of relevant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Hypotension | Veterian Key [veteriankey.com]
- 10. Hypotension in Small Animals: We Do Not Always Give Fluids - WSAVA 2016 Congress - VIN [vin.com]
- 11. Inhibition of Cerebral Vasoconstriction by Dantrolene and Nimodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood Pressure Changes in Association with Nimodipine Therapy in Patients with Spontaneous Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Nimodipine prevents memory impairment caused by nitroglycerin-induced hypotension in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of nimodipine administration during cardiopulmonary resuscitation in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Non–invasive blood pressure measurement in animals: Part 1 — Techniques for measurement and validation of non-invasive devices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nimodipine Delivery for Sustained Release In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the sustained in vivo delivery of nimodipine (B1678889).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the systemic delivery of nimodipine?
Nimodipine, a potent calcium channel blocker, presents several challenges for effective systemic delivery, primarily due to its physicochemical properties. The main hurdles include:
-
Poor Aqueous Solubility: Nimodipine is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1][2] Its limited water solubility (3.86 μg/mL) hinders its dissolution in physiological fluids, which is a prerequisite for absorption.[1]
-
Low Oral Bioavailability: Consequently, oral administration of nimodipine results in low and variable bioavailability, reported to be between 5% and 13%.[1][3]
-
Extensive First-Pass Metabolism: Following oral absorption, nimodipine undergoes significant metabolism in the liver, which further reduces the amount of active drug reaching systemic circulation.[1]
-
Short Biological Half-Life: The relatively short half-life of nimodipine necessitates frequent administration to maintain therapeutic drug concentrations.[4]
-
Systemic Side Effects: Intravenous administration, while bypassing first-pass metabolism, can lead to undesirable side effects such as hypotension, bradycardia, and arrhythmias, particularly at high doses.[1][5] The commercial intravenous formulation also contains organic solvents like ethanol, which can cause local irritation.[1]
To overcome these limitations, various sustained-release drug delivery systems are being investigated to improve nimodipine's therapeutic efficacy.
Q2: What are the most promising sustained-release strategies for nimodipine delivery?
Several advanced drug delivery systems have been developed to provide sustained release of nimodipine, enhance its bioavailability, and enable targeted delivery, particularly to the brain for treating cerebrovascular disorders.[1][6] Promising strategies include:
-
Nanoparticle-Based Systems:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate nimodipine, improving its solubility and protecting it from degradation.[3][7][8] They can also be tailored for oral or parenteral administration.
-
Polymeric Nanoparticles: Biodegradable polymers are used to fabricate nanoparticles that can provide controlled and sustained release of nimodipine.[9][10] Pegylated nanoparticles have shown to significantly improve oral bioavailability.[11]
-
-
Nanoemulsions: These oil-in-water or water-in-oil emulsions can increase the solubility of lipophilic drugs like nimodipine and have been shown to be a safe and effective intravenous delivery vehicle.[12][13][14]
-
Microparticles: Injectable microparticles made from polymers like poly(DL-lactide-co-glycolide) (PLGA) can be delivered directly to the subarachnoid space for localized and sustained release of nimodipine over weeks, minimizing systemic side effects.[6]
-
In Situ Gels: These formulations are administered as a liquid and transform into a gel at the site of administration (e.g., in the stomach or nasal cavity), providing a sustained release of the drug.[2]
-
Intracranial Implants: Biodegradable implants that release nimodipine directly into the cerebrospinal fluid (CSF) are being explored to achieve high local concentrations while minimizing systemic exposure.[15]
The choice of delivery system depends on the desired route of administration, target site, and required release profile.
Troubleshooting Guides
Problem 1: Low Entrapment Efficiency (%EE) or Drug Loading (%DL) in Nanoparticle Formulations.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Poor affinity of nimodipine for the matrix material. | Screen different lipid or polymer matrices to find one with higher compatibility with nimodipine. For instance, in NLCs, the solubility of nimodipine in both solid and liquid lipids is a critical factor.[16] |
| Drug leakage during the formulation process. | Optimize process parameters. For high-pressure homogenization, adjust the pressure and number of cycles.[7] For solvent evaporation methods, modifying the solvent/antisolvent ratio and the evaporation rate can be beneficial.[17] |
| Suboptimal surfactant/stabilizer concentration. | The concentration of surfactants or stabilizers is crucial for nanoparticle formation and stability. An insufficient amount may lead to poor drug encapsulation. Systematically vary the concentration to find the optimal ratio of drug to carrier to surfactant. |
| Crystallization of the drug. | Ensure the drug is fully dissolved in the organic phase (for solvent-based methods) or the melted lipid phase (for hot homogenization methods) before nanoparticle formation. The use of a combination of solid and liquid lipids in NLCs can create a less ordered matrix, which can accommodate more drug and prevent expulsion.[8] |
Problem 2: Particle Aggregation and Instability of the Formulation.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient surface charge (low Zeta Potential). | A zeta potential of at least ±20 mV is generally desired for good electrostatic stabilization.[10] If the zeta potential is low, consider adding a charged surfactant or polymer to the formulation. |
| Inadequate amount of stabilizer. | The concentration of the stabilizing agent (e.g., poloxamer, Tween 80, PVP) is critical.[4] An insufficient amount will not provide adequate steric hindrance to prevent aggregation. Perform a concentration-response study to find the optimal level. |
| High polydispersity index (PDI). | A high PDI indicates a wide range of particle sizes, which can lead to Ostwald ripening and instability. A PDI value below 0.3 is generally considered acceptable.[9] Optimize the homogenization or sonication process to achieve a more uniform particle size distribution. |
| Improper storage conditions. | Nanoparticle suspensions should be stored at the recommended temperature (often 4°C) to minimize particle aggregation. For long-term stability, lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., mannitol) can be an effective strategy.[17][18] |
Problem 3: Initial Burst Release Followed by Suboptimal Sustained Release.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Drug adsorbed to the nanoparticle surface. | This is a common cause of burst release. Wash the nanoparticle suspension by centrifugation or dialysis to remove any unencapsulated or surface-adsorbed drug. |
| High drug loading close to the particle surface. | Modify the formulation parameters to encourage more uniform drug distribution throughout the matrix. This can sometimes be achieved by slowing down the nanoparticle formation process. |
| Rapid degradation or erosion of the carrier matrix. | Select a polymer with a slower degradation rate. For PLGA microparticles, the lactide-to-glycolide ratio can be adjusted to control the degradation and release rate.[6] For in situ gels, increasing the concentration of the gelling agent (e.g., sodium alginate) can create a denser network and slow down drug diffusion.[2] |
| Diffusion-controlled release from a porous matrix. | The initial release is often governed by diffusion from the outer layers. Incorporating the drug into a denser, less porous matrix can help to reduce the initial burst. |
Problem 4: Poor In Vivo Performance Despite Promising In Vitro Results.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Rapid clearance by the reticuloendothelial system (RES). | Uncoated nanoparticles are quickly recognized and cleared by macrophages. Surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can create a "stealth" effect, prolonging circulation time and enhancing bioavailability.[11] |
| Instability of the formulation in biological fluids. | Test the stability of your formulation in plasma or simulated biological fluids. The presence of salts and proteins can sometimes induce aggregation. If instability is observed, you may need to optimize the stabilizer or surface coating. |
| Inefficient absorption at the administration site. | For oral delivery, the formulation must be able to protect the drug from the harsh environment of the GI tract and facilitate its absorption through the intestinal mucosa. The use of permeation enhancers or targeting ligands can be explored. For intranasal delivery, mucoadhesive polymers can increase residence time in the nasal cavity. |
| Drug precipitation upon release. | If the drug precipitates at the site of release before it can be absorbed, its bioavailability will be compromised. This is a particular concern for poorly soluble drugs like nimodipine. Ensuring that the release rate does not exceed the local solubility and absorption rate is key. |
Data Presentation: Pharmacokinetic Parameters of Nimodipine Formulations
The following tables summarize key quantitative data from various in vivo studies on sustained-release nimodipine formulations.
Table 1: Pharmacokinetic Parameters of Nimodipine Formulations in Rats
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Nimodipine Solution | Oral | - | - | - | - | 100 (Control) | [3] |
| NMD-SLNs | Oral | - | - | - | - | 208 | [3] |
| Nimodipine Suspension | Oral | - | - | - | - | 100 (Control) | [7] |
| NMP-NLCs | Oral | - | - | - | - | 160.96 | [7][8] |
| Nimotop® Injection | IV | 0.8 | 128.9 ± 21.4 | 0.033 | 89.1 ± 12.5 | - | [12] |
| NIMO-TNE | IV | 0.8 | 135.6 ± 19.8 | 0.033 | 92.3 ± 15.1 | - | [12] |
NMD-SLNs: Nimodipine-loaded Solid Lipid Nanoparticles; NMP-NLCs: Nimodipine-loaded Nanostructured Lipid Carriers; NIMO-TNE: Nimodipine-loaded Nanoemulsion.
Table 2: Pharmacokinetic Parameters of Nimodipine Formulations in Rabbits
| Formulation | Route | Cmax (ng/mL) | Tmax (h) | Relative Bioavailability (%) | Reference |
| Nimodipine Suspension | Oral | 42.54 ± 3.4 | 1.0 ± 0.02 | 100 (Control) | [10] |
| Nimodipine-loaded bDMNs | Transdermal | 64.66 ± 2.9 | 0.5 ± 0.01 | 190 | [10] |
bDMNs: Bilayer Dissolving Microneedles.
Table 3: Physicochemical Properties of Nimodipine Nanoparticle Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Polymeric Nanoparticles (PNPs) | 81.78 ± 0.6 | 0.046 ± 0.01 | -18.96 | - | [9][10] |
| Solid Lipid Nanoparticles (SLNs) | 116 ± 21 | - | -10 ± (-4.8) | 93.66 ± 9.72 | [3] |
| Nanostructured Lipid Carriers (NLCs) | ~70 | < 0.1 | - | 86.8 ± 2.1 | [7] |
| Lipo-pluronic Micelles (LPM) | 571.5 ± 11.87 | 0.43 ± 0.06 | - | - | [1] |
| Nanoemulsion (NIMO-TNE) | 241.53 ± 1.48 | - | - | - | [12][13][19] |
Experimental Protocols
Protocol 1: Preparation of Nimodipine-Loaded Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization
This protocol is adapted from the methodology described for preparing NMP-NLCs.[7][8][16]
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Mix the solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Labrafac PG) at a predetermined ratio (e.g., 7:3 w/w). Heat the mixture to approximately 80°C (at least 5-10°C above the melting point of the solid lipid) until a clear, homogenous oil phase is formed. Dissolve the required amount of nimodipine in the molten lipid phase.
-
Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in double-distilled water and heat to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for about 5-10 minutes to form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer.
-
Homogenize the emulsion at high pressure (e.g., 800 bar) for a specified number of cycles (e.g., 10 cycles). The optimal pressure and number of cycles should be determined experimentally to achieve the desired particle size and PDI.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature. As the lipid droplets cool and solidify, the NLCs are formed.
-
-
Purification (Optional):
-
To remove unencapsulated drug, the NLC suspension can be subjected to dialysis against a suitable buffer or ultracentrifugation.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting an in vivo pharmacokinetic study of a novel nimodipine formulation in rats, based on common practices.[7][12]
-
Animal Acclimatization:
-
Use healthy male Sprague-Dawley or Wistar rats (200-250 g).
-
House the animals in a controlled environment (e.g., 25 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fast the animals overnight (8-12 hours) before drug administration, with free access to water.
-
-
Dosing and Grouping:
-
Divide the rats randomly into groups (e.g., n=6 per group).
-
Test Group: Administer the nimodipine sustained-release formulation (e.g., oral gavage, intravenous injection via the tail vein).
-
Control Group: Administer the nimodipine solution/suspension or a commercial formulation (e.g., Nimotop®) via the same route and at the same dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3-0.5 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 15 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞, etc.) using non-compartmental analysis software.
-
Calculate the relative bioavailability of the test formulation compared to the control.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a sustained-release nimodipine formulation.
Caption: Troubleshooting logic for poor in vivo bioavailability of nimodipine formulations.
References
- 1. Contribution of both olfactory and systemic pathways for brain targeting of nimodipine-loaded lipo-pluronics micelles: in vitro characterization and in vivo biodistribution study after intranasal and intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Formulation and evaluation of Nimodipine-loaded solid lipid nanoparticles delivered via lymphatic transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105596293A - Brain-targeting nimodipine nano-suspension and preparation method thereof - Google Patents [patents.google.com]
- 5. Slow and continuous delivery of a low dose of nimodipine improves survival and electrocardiogram parameters in rescue therapy of mice with experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Site-Specific, Sustained-Release Drug Delivery System for Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of nimodipine-loaded nanostructured lipid systems for enhanced solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Pharmacokinetic Comparison of Oral and Polymeric Nanoparticles Loaded in Transdermal Bilayer Dissolving Microneedles for Nimodipine delivery | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Drug Delivery Carrier Comprised of Nimodipine Drug Solution and a Nanoemulsion: Preparation, Characterization, in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Drug Delivery Carrier Comprised of Nimodipine Drug Solution and a Nanoemulsion: Preparation, Characterization, in vitro, and in vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracranial biodegradable silica-based nimodipine drug release implant for treating vasospasm in subarachnoid hemorrhage in an experimental healthy pig and dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
Nimodipine Clinical Trial Design: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in nimodipine (B1678889) clinical trials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during the design and execution of these studies.
Frequently Asked Questions (FAQs)
Q1: We are designing a clinical trial for nimodipine in aneurysmal subarachnoid hemorrhage (aSAH). What are the most critical factors to consider for patient selection to avoid trial failure?
A1: Patient selection is a pivotal factor that can significantly influence the outcomes of a nimodipine clinical trial. A common pitfall is the enrollment of a heterogeneous patient population, which can mask the true effect of the drug. To mitigate this, consider the following:
-
Severity of Hemorrhage: It is crucial to stratify patients based on the severity of their subarachnoid hemorrhage (SAH). The Hunt and Hess grade is a widely used scale for this purpose. Some studies have been criticized for including only patients with a good prognosis, which may inflate the apparent treatment effect. Conversely, patients with very severe grades (e.g., Grade V) may not benefit from nimodipine, and their inclusion could dilute the overall results[1].
-
Inclusion and Exclusion Criteria: Establish clear and specific inclusion and exclusion criteria. For instance, trials often include adult patients (≥18 years) with a confirmed diagnosis of aSAH via CT scan or lumbar puncture[2]. Exclusion criteria should be carefully considered and may include conditions that could confound the results, such as imminent risk of death, severe cardiovascular instability (e.g., second- or third-degree atrio-ventricular block), or significant liver impairment[3].
-
Timing of Enrollment: Treatment with nimodipine is most effective when initiated early. Most successful trials have commenced treatment within 96 hours of the hemorrhage[1][4]. Your protocol should clearly define this therapeutic window.
Q2: What is the optimal dosage and route of administration for nimodipine in our clinical trial? Are there common mistakes to avoid?
A2: The standard, FDA-approved regimen for nimodipine in aSAH is 60 mg administered orally every 4 hours for 21 consecutive days[4][5][6]. However, several factors and potential pitfalls should be considered during trial design:
-
Oral Administration: While oral administration is the standard, its bioavailability can be highly variable and is significantly reduced by food[5][7]. To ensure consistency, it is recommended that nimodipine be administered on an empty stomach, at least one hour before or two hours after meals[4][5]. For patients unable to swallow, the contents of the capsule can be administered via a nasogastric tube[4][6].
-
Intravenous (IV) Administration: IV nimodipine is being investigated as a way to bypass the issues of oral bioavailability and ensure more consistent plasma concentrations. However, it is not currently FDA-approved in the United States[4]. A significant risk associated with IV administration is hypotension, which may necessitate dose adjustments or discontinuation of the drug[1][8]. If your trial is exploring IV nimodipine, the protocol must include rigorous blood pressure monitoring and clear guidelines for dose titration[4].
-
Dosage Adjustments: Reducing the nimodipine dosage, particularly between days 5 and 10 post-hemorrhage, has been associated with an increased risk of delayed cerebral ischemia (DCI) and cerebral vasospasm[4]. Your protocol should have strict criteria for any dose modifications.
Q3: We are struggling with selecting the primary endpoint for our nimodipine trial. What are the key considerations and common pitfalls?
A3: Endpoint selection is a critical and often challenging aspect of nimodipine clinical trial design. A common pitfall is choosing an endpoint that does not accurately reflect the clinical benefit of the drug.
-
"Poor Outcome" as a Composite Endpoint: Many successful nimodipine trials have used a composite primary endpoint of "poor outcome," which typically includes severe disability and mortality[2][8]. This approach can increase the statistical power of a study by capturing a broader range of clinically meaningful events.
-
Beyond Angiographic Vasospasm: While nimodipine is often prescribed to prevent cerebral vasospasm, clinical trials have shown that it improves neurological outcomes even without a significant reduction in angiographically detected vasospasm[1]. This suggests that nimodipine may have neuroprotective effects independent of its vasodilatory properties. Therefore, relying solely on the incidence of vasospasm as a primary endpoint may not capture the full therapeutic benefit of the drug.
-
Functional Outcomes: Consider using well-validated scales to assess functional neurological outcomes. The modified Rankin Scale (mRS) and the Glasgow Outcome Scale (GOS) are frequently used in stroke and subarachnoid hemorrhage trials[9][10].
Q4: Our Phase II trial of nimodipine showed promising results, but we are concerned about the transition to a larger Phase III study. What are the common reasons for discrepancies between Phase II and Phase III outcomes?
A4: The discrepancy in therapeutic benefit observed between Phase II and subsequent Phase III clinical trials is a significant challenge in the development of new treatments for cerebral ischemia associated with aSAH[11]. Several factors can contribute to this "Phase II to III gap":
-
Overly Optimistic Phase II Results: Phase II trials are often smaller and may have less stringent inclusion criteria, which can sometimes lead to an exaggerated estimation of the treatment effect[11].
-
Suboptimal Dose Selection: The dose selected for the Phase III trial based on Phase II data may not be the optimal dose for a broader patient population[11].
-
Changes in Trial Design: Differences in study design, patient populations, and endpoints between Phase II and Phase III trials can lead to incongruent results[11].
-
Recommendations for a Smoother Transition: To improve the predictive value of Phase II trials, consider incorporating strategies such as the use of surrogate markers of efficacy, multicenter trial designs, and prespecified go/no-go criteria for advancing to Phase III[11].
Troubleshooting Guides
Problem: High incidence of hypotension in the treatment arm.
-
Possible Cause: The dosage of nimodipine, particularly if administered intravenously, may be too high for some patients. Patient-specific factors such as age, weight, and baseline blood pressure can influence susceptibility to hypotension[1][4].
-
Troubleshooting Steps:
-
Review Dosing Protocol: Ensure that the dosing protocol includes clear guidelines for dose initiation and titration, especially for IV administration. For patients with a lower body weight or pre-existing hypotension, starting at a lower dose may be necessary[4].
-
Intensify Blood Pressure Monitoring: Implement more frequent blood pressure monitoring, especially during the initial phase of treatment and after any dose adjustments.
-
Establish Clear Dose-Reduction Criteria: The protocol should clearly define the blood pressure thresholds at which the nimodipine dose should be reduced or temporarily withheld.
-
Problem: High patient dropout rate.
-
Possible Cause: A high dropout rate can compromise the statistical power and validity of a trial. In a study on subcortical vascular dementia, a large dropout rate was a major limitation[12]. Reasons for dropout can include adverse events, lack of perceived efficacy, or the burden of study procedures.
-
Troubleshooting Steps:
-
Analyze Reasons for Dropout: If possible, collect and analyze the reasons for patient withdrawal to identify any correctable issues in the trial protocol.
-
Optimize Patient Communication: Ensure that patients are fully informed about the study procedures and potential side effects. Good communication can improve patient adherence.
-
Minimize Study Burden: Streamline study visits and procedures as much as possible to reduce the burden on participants.
-
Quantitative Data Summary
Table 1: Standard Nimodipine Dosing Regimens in Clinical Trials
| Indication | Route of Administration | Dosage | Duration | Reference |
| Aneurysmal Subarachnoid Hemorrhage | Oral | 60 mg every 4 hours | 21 days | [1][4][5][6] |
| Aneurysmal Subarachnoid Hemorrhage | Intravenous (investigational) | Starting dose of 1 mg/h, potentially increased to 2 mg/h | Minimum of 5 days, maximum of 14 days | [4] |
| Acute Ischemic Stroke | Oral | 30 mg every 6 hours | 4 weeks | [13] |
| Acute Ischemic Stroke | Oral | 120 mg daily | 21 days | [14][15] |
Experimental Protocols
Protocol: Administration of Oral Nimodipine in a Clinical Trial Setting
-
Patient Preparation: Ensure the patient has an empty stomach (at least 1 hour before or 2 hours after a meal)[4][5].
-
Dosage: The standard dose is 60 mg, which may be administered as two 30 mg capsules or as an oral solution[4][6].
-
Administration:
-
For conscious patients who can swallow, provide the capsules with a glass of water.
-
For patients with a nasogastric tube, extract the contents of the capsules into a syringe. Administer the contents through the tube and then flush the tube with 30 mL of normal saline (0.9%) to ensure the full dose is delivered[4][6].
-
-
Frequency: Administer the dose every 4 hours, around the clock, for a total of 21 days[4][6].
-
Monitoring: Monitor the patient's blood pressure regularly, especially after the initial doses.
Visualizations
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Clinical effectiveness of nimodipine for the prevention of poor outcome after aneurysmal subarachnoid hemorrhage: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCSF Subarachnoid Hemorrhage Trial → GTX-104 Compared with Oral Nimodipine in Patients with ASAH [clinicaltrials.ucsf.edu]
- 4. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nursingcenter.com [nursingcenter.com]
- 6. Nimodipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. The efficacy of different nimodipine administration route for treating subarachnoid hemorrhage: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Continuous Intraarterial Nimodipine Infusion for the Treatment of Delayed Cerebral Ischemia After Aneurysmal Subarachnoid Hemorrhage: A Retrospective, Single-Center Cohort Trial [frontiersin.org]
- 10. Nimodipine systemic exposure and outcomes following aneurysmal subarachnoid hemorrhage: a pilot prospective observational study (ASH-1 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lessons Learned from Phase II and Phase III Trials Investigating Therapeutic Agents for Cerebral Ischemia Associated with Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. A controlled trial of nimodipine in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Clinical trial of nimodipine in acute ischemic stroke. The American Nimodipine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Nimodipine Efficacy in Preclinical Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nimodipine (B1678889) in preclinical models. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and quantitative data to help you address the variability in nimodipine's efficacy and achieve more consistent and reliable experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during preclinical experiments with nimodipine.
| Question/Issue | Potential Cause(s) | Troubleshooting/Recommended Action(s) |
| Why am I observing inconsistent or low efficacy of orally administered nimodipine? | Low and Variable Bioavailability: Nimodipine has low oral bioavailability (around 13% in humans, with variability across species) due to extensive first-pass metabolism in the liver.[1] Factors like food intake can further decrease its absorption.[1] | - Standardize Administration: Administer nimodipine at a consistent time relative to feeding schedules. - Consider Alternative Routes: For more consistent plasma concentrations, consider intravenous (IV), intra-arterial (IA), or intrathecal (IT) administration, which bypass first-pass metabolism.[2][3] - Formulation Enhancement: Explore advanced formulations like nanocrystals or nanoemulsions to improve solubility and oral bioavailability.[4][5][6][7][8] |
| My animal model is experiencing significant hypotension after nimodipine administration. How can I mitigate this? | Systemic Vasodilation: Nimodipine is a calcium channel blocker that can cause peripheral vasodilation, leading to a drop in blood pressure.[9][10] This is a known side effect that can impact cerebral perfusion pressure.[11] | - Dose Adjustment: Carefully titrate the dose to find a therapeutic window that minimizes hypotension while maintaining efficacy. - Route of Administration: Localized delivery, such as intrathecal or intra-arterial injection, can achieve high concentrations in the target tissue with reduced systemic side effects.[2][3] - Fluid Maintenance: Ensure euvolemia in the animal models to support blood pressure.[11] |
| How does the choice of animal species affect nimodipine's pharmacokinetics and efficacy? | Species-Specific Metabolism and Physiology: Different species exhibit variations in drug absorption, distribution, metabolism, and excretion. For example, the time to reach peak plasma concentration after oral administration varies significantly between rats, dogs, and monkeys.[12] | - Literature Review: Thoroughly review literature specific to your chosen animal model to understand its nimodipine pharmacokinetic profile. - Pilot Studies: Conduct pilot pharmacokinetic studies in your specific animal model and strain to determine key parameters like Cmax, Tmax, and bioavailability before initiating large-scale efficacy studies. |
| I am having trouble dissolving nimodipine for my experiments. What are the best practices? | Poor Water Solubility: Nimodipine is a highly lipophilic compound with poor aqueous solubility, which can lead to challenges in preparing solutions for administration, especially for IV use.[4][6][7] Commercial IV formulations often use organic solvents that can cause irritation.[4][6][7] | - Use of Solvents: For in vitro studies or specific administration routes, appropriate organic solvents may be necessary. Ensure compatibility with your experimental system. - Novel Formulations: Consider using nanoemulsions or other nanoparticle-based delivery systems that can encapsulate nimodipine and improve its stability and solubility in aqueous solutions.[4][6][7] |
| The neuroprotective effects in my focal ischemia model are not as pronounced as expected from the literature. What could be the reason? | Timing of Administration: The therapeutic window for neuroprotection with nimodipine can be narrow. In many preclinical studies, the drug is administered before or immediately after the ischemic event, which may not be clinically translatable.[13] Mechanism of Action: While nimodipine is known for its vasodilatory effects, its neuroprotective mechanism is multifaceted and may involve direct effects on neurons and glia.[14] The efficacy can be model-dependent. | - Optimize Treatment Window: Systematically evaluate different treatment initiation times post-ischemia to determine the effective therapeutic window in your model.[13] - Model Selection: Be aware that the efficacy of nimodipine has been more consistently demonstrated in models of subarachnoid hemorrhage (SAH) to prevent vasospasm than in focal cerebral ischemia models for neuroprotection.[9][15][16][17][18] |
| Are there known drug interactions I should be aware of in my preclinical model? | CYP450 Metabolism: Nimodipine is metabolized by cytochrome P450 enzymes, particularly CYP3A4.[10][19] Co-administration of substances that inhibit or induce these enzymes can significantly alter nimodipine's plasma concentration. | - Review Co-administered Agents: Carefully review all compounds being administered to the animals, including anesthetics and analgesics, for potential interactions with CYP3A4. - Pharmacokinetic Interaction Studies: If co-administering a novel compound, consider conducting a pharmacokinetic interaction study. For instance, antioxidants like baicalein (B1667712) have been shown to increase nimodipine's oral bioavailability by inhibiting CYP3A4 and P-glycoprotein.[19] |
Data Presentation: Pharmacokinetics of Nimodipine in Preclinical Models
The following tables summarize key pharmacokinetic parameters of nimodipine in various preclinical species and administration routes. These values can vary based on the specific experimental conditions, animal strain, and formulation used.
Table 1: Pharmacokinetic Parameters of Nimodipine in Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (%) | Reference |
| Intragastric (ig) | 10.0 mg/kg | ~150 | ~0.25 | 5.67 | [20][21] |
| Intravenous (iv) | 5.0 mg/kg | - | - | - | [20][21] |
| Intraocular (io) | 5.0 mg/kg | ~1000 | ~0.08 | 40.05 | [20][21] |
| Oral (with Vitamin C) | Not Specified | Increased | Not Specified | Increased | [22] |
| Oral (with Baicalein) | 12 mg/kg | Significantly Increased | Not Specified | 31.0 - 35.3 | [19] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Pharmacokinetic Parameters of Nimodipine in Other Species
| Species | Administration Route | Dose | Tmax | Key Findings | Reference |
| Dog | Oral | 0.05-10 mg/kg | ~3 hours | Fecal/biliary excretion is the major route. | [12] |
| Monkey | Oral | 0.05-10 mg/kg | ~7 hours | Urinary excretion is more prominent than in rats and dogs. | [12] |
| Baboon | Intravenous | 2 µg/kg/min load, 1 µg/kg/min maintenance | - | Nimodipine-treated animals had less clinical evidence of infarction. | [23] |
| Dog | Intrathecal | 4 ml of 10⁻³ M | - | Promptly and completely reversed cerebral vasospasm. | [3] |
Experimental Protocols
Protocol 1: Subarachnoid Hemorrhage (SAH) Model in Mice and Nimodipine Administration
This protocol is based on methodologies used to assess the effect of nimodipine on microvasospasms following SAH.[15][17][24]
1. SAH Induction (Middle Cerebral Artery Perforation Model):
-
Anesthetize male C57Bl/6N mice.
-
Make a midline skin incision to expose the carotid bifurcation.
-
Perforate the middle cerebral artery (MCA) with a standardized filament to induce SAH.
-
Suture the incision and allow the animal to recover.
2. Nimodipine Administration:
-
At a predetermined time point post-SAH (e.g., 6 hours), administer nimodipine or vehicle control.
-
The route of administration can be varied (e.g., intraperitoneal, intravenous). A typical dose for systemic administration in mice has not been specified in the provided results, so a pilot study is recommended.
3. In Vivo Imaging and Analysis:
-
Prepare a cranial window over the cortex.
-
Use two-photon microscopy to visualize and measure the diameter of cortical microvessels.
-
Acquire baseline images before nimodipine/vehicle administration.
-
Continuously or serially image the same vessels after administration to assess changes in diameter and the number of microvasospasms.
-
A microvasospasm can be defined as a reduction in vessel diameter of ≥15%.[25]
Protocol 2: Pharmacokinetic Study of Nimodipine in Rats
This protocol outlines a general procedure for determining nimodipine's pharmacokinetic profile, adapted from studies comparing different administration routes.[20][21]
1. Animal Groups:
-
Divide rats into groups based on the administration route being tested (e.g., intravenous, intragastric, intraocular).
2. Nimodipine Administration:
-
Intravenous (iv): Administer a single dose (e.g., 5.0 mg/kg) via the tail vein.
-
Intragastric (ig): Administer a single dose (e.g., 10.0 mg/kg) via oral gavage.
3. Sample Collection:
-
Collect blood samples from the jugular vein at scheduled time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
For tissue distribution studies, collect organs (brain, heart, liver, etc.) at the same time points.
4. Sample Analysis:
-
Determine the concentration of nimodipine in plasma and tissue homogenates using a validated High-Performance Liquid Chromatography (HPLC) method.
5. Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), and bioavailability using appropriate software.
Visualizations
Nimodipine's Mechanism of Action and Neuroprotective Pathways
Caption: Nimodipine's dual action on vascular and neuronal cells.
Experimental Workflow for Assessing Nimodipine Efficacy in a Murine SAH Model
Caption: Workflow for SAH induction and nimodipine efficacy testing.
Troubleshooting Logic for Unexpected Nimodipine Efficacy Results
Caption: Decision tree for troubleshooting nimodipine experiments.
References
- 1. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective Intraarterial Nimodipine Treatment in an Experimental Subarachnoid Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the efficacy of intrathecal nimodipine in canine models of chronic cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Drug Delivery Carrier Comprised of Nimodipine Drug Solution and a Nanoemulsion: Preparation, Characterization, in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nimodipine nanocrystals for oral bioavailability improvement: preparation, characterization and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Drug Delivery Carrier Comprised of Nimodipine Drug Solution and a Nanoemulsion: Preparation, Characterization, in vitro, and in vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Preparation and characterization of nimodipine-loaded nanostructured lipid systems for enhanced solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nimodipine and its use in cerebrovascular disease: evidence from recent preclinical and controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. droracle.ai [droracle.ai]
- 12. Pharmacokinetics of nimodipine. I. Communication: absorption, concentration in plasma and excretion after single administration of [14C]nimodipine in rat, dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nimodipine Reappraised: An Old Drug with a Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Effects of the antioxidant baicalein on the pharmacokinetics of nimodipine in rats: a possible role of P-glycoprotein and CYP3A4 inhibition by baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative Pharmacokinetics of Nimodipine in Rat Plasma and Tissues Following Intraocular, Intragastric, and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of vitamin C on the pharmacokinetics and pharmacodynamics of nimodipine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The efficacy of intravenous nimodipine in the treatment of focal cerebral ischemia in a primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Technical Support Center: Overcoming Poor Bioavailability of Nimodipine in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of Nimodipine (B1678889) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of Nimodipine?
A1: Nimodipine's poor oral bioavailability, typically around 13%, is primarily attributed to two main factors:
-
Low Aqueous Solubility: Nimodipine is a poorly water-soluble drug, which limits its dissolution in gastrointestinal fluids. For a drug to be absorbed, it must first be in a dissolved state.[1][2][3][4]
-
Extensive First-Pass Metabolism: After oral administration, Nimodipine undergoes significant metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, before it reaches systemic circulation.[5][6][7][8] This extensive metabolism reduces the amount of active drug that becomes available to the body.
Q2: What are the common formulation strategies to improve the bioavailability of Nimodipine?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of Nimodipine. These include:
-
Solid Dispersions: Dispersing Nimodipine in a hydrophilic polymer matrix can enhance its dissolution rate by presenting the drug in an amorphous state and improving its wettability.[3][9][10][11][12][13]
-
Nanoparticle Formulations: Reducing the particle size of Nimodipine to the nanoscale significantly increases its surface area, leading to improved dissolution and absorption.[2][14][15][16][17] This includes nanocrystals and nanostructured lipid carriers (NLCs).[1][15][16]
-
Lipid-Based Formulations: Formulations such as nanoemulsions and lipid nanocapsules can improve the solubility and absorption of lipophilic drugs like Nimodipine.[18][19][20] They can also facilitate lymphatic transport, partially bypassing first-pass metabolism.[21]
-
Orodispersible Tablets (ODTs): ODTs are designed to disintegrate rapidly in the mouth, allowing for pre-gastric absorption and potentially reducing first-pass metabolism.[2][22]
Q3: Are there alternative routes of administration being explored to bypass the issues with oral delivery?
A3: Yes, to circumvent the challenges of oral administration, researchers have investigated alternative routes:
-
Intranasal Delivery: This route aims to deliver the drug directly to the brain, minimizing systemic side effects and bypassing the gastrointestinal tract and first-pass metabolism.[19][20]
-
Transdermal Delivery: Using technologies like microneedles, transdermal delivery offers a non-invasive way to achieve systemic circulation while avoiding first-pass metabolism.[23]
-
Intravenous Administration: While providing 100% bioavailability, intravenous administration of Nimodipine can be associated with side effects like hypotension and requires careful monitoring.[5][20][24]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of Nimodipine. | 1. Characterize Solubility: Determine the pH-solubility profile of your Nimodipine batch. 2. Formulation Strategies: * Prepare a micronized suspension to increase surface area. * Develop a lipid-based formulation like a nanoemulsion (see Experimental Protocol 1). * Create a solid dispersion with a hydrophilic polymer (see Experimental Protocol 2). |
| Low dissolution rate in gastrointestinal fluids. | 1. In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids to confirm the issue. 2. Enhance Dissolution: * Reduce particle size through techniques like high-pressure homogenization to create nanocrystals (see Experimental Protocol 3). * Utilize amorphous solid dispersions. |
| Extensive first-pass metabolism. | 1. Consider Alternative Routes: If permissible for the study, explore intranasal or transdermal delivery to bypass the liver. 2. Lymphatic Targeting: Formulate Nimodipine in lipid-based systems that promote lymphatic uptake. |
| High inter-individual variability. | 1. Standardize Experimental Conditions: Ensure consistent food and water access, dosing time, and animal handling procedures. 2. Formulation Optimization: A robust and well-characterized formulation (e.g., a stable nanosuspension) can reduce variability by minimizing the impact of physiological differences between animals. |
Data Presentation: Pharmacokinetic Parameters of Different Nimodipine Formulations
| Formulation | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Nimodipine Suspension | Rats | - | - | 100 (Control) | [1] |
| Nimodipine-loaded NLCs | Rats | Significantly Higher | 160.96 | 160.96 | [1] |
| Nimotop® | Beagle Dogs | - | - | 100 (Control) | [16] |
| Nimodipine Nanocrystals (159.0 nm) | Beagle Dogs | - | - | ~260 | [16] |
| Nimodipine Nanocrystals (833.3 nm) | Beagle Dogs | - | - | ~260 | [16] |
| Nimotop® | - | - | - | 100 (Control) | [15] |
| Nimodipine Nanocrystals | - | - | - | 397 | [15] |
| Nimodipine Oral Suspension | Rabbits | 42.54 ± 3.4 | - | 100 (Control) | [23] |
| Nimodipine-loaded Transdermal bDMNs | Rabbits | 64.66 ± 2.9 | - | 190 | [23] |
NLCs: Nanostructured Lipid Carriers; bDMNs: bilayer dissolving microneedles
Experimental Protocols
Experimental Protocol 1: Preparation of Nimodipine-Loaded Nanoemulsion
-
Objective: To prepare an oil-in-water (O/W) nanoemulsion to enhance the solubility and oral absorption of Nimodipine.
-
Methodology:
-
Screening of Excipients: Determine the solubility of Nimodipine in various oils (e.g., oleic acid), surfactants (e.g., Tween 20), and co-surfactants (e.g., PEG 400) to select components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: Use the aqueous titration method to identify the nanoemulsion region for various ratios of oil, surfactant/co-surfactant mix (Smix), and water.
-
Preparation of Nanoemulsion:
-
Prepare the Smix by mixing the selected surfactant and co-surfactant, typically in ratios of 1:1, 2:1, or 3:1.
-
Dissolve Nimodipine in the chosen oil to form the oil phase.
-
Add the Smix to the oil phase and mix thoroughly.
-
Slowly add water to the mixture under constant stirring until a transparent and stable nanoemulsion is formed.
-
-
Characterization: Evaluate the prepared nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and in vitro drug release.[18]
-
Experimental Protocol 2: Preparation of Nimodipine Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of Nimodipine with a hydrophilic carrier to improve its dissolution rate.
-
Methodology:
-
Selection of Carrier: Choose a suitable hydrophilic polymer such as PVP K-30 or a poloxamer.
-
Preparation:
-
Dissolve Nimodipine and the carrier (e.g., PVP K-30) in a common volatile solvent like methanol (B129727) at a specific drug-to-carrier ratio (e.g., 1:1 or 1:3).
-
Remove the solvent under vacuum at a controlled temperature until a solid mass is obtained.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
Store the resulting solid dispersion in a desiccator.
-
-
Characterization: Analyze the solid dispersion using Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-polymer interactions, Differential Scanning Calorimetry (DSC) to assess the physical state of the drug, and perform in vitro dissolution studies.[3][13]
-
Experimental Protocol 3: Preparation of Nimodipine Nanocrystals
-
Objective: To produce Nimodipine nanocrystals to increase the surface area and enhance dissolution velocity.
-
Methodology:
-
Microprecipitation:
-
Dissolve Nimodipine in a suitable organic solvent.
-
Inject this solution into an anti-solvent (typically water containing stabilizers like Poloxamer 188 or HPMC) under high-speed shearing to precipitate the drug as nanoparticles.
-
-
High-Pressure Homogenization (HPH):
-
Subject the obtained nanosuspension to high-pressure homogenization for a specific number of cycles at a set pressure to further reduce the particle size and achieve a narrow size distribution.
-
-
Lyophilization (Optional): To improve long-term stability, the nanosuspension can be freeze-dried with a cryoprotectant (e.g., mannitol) to obtain a dry powder.
-
Characterization: Measure the particle size, PDI, and zeta potential of the nanocrystals. Perform solid-state characterization (e.g., X-ray diffraction) and conduct in vitro dissolution and in vivo pharmacokinetic studies.[15][16]
-
Visualizations
Caption: Workflow for overcoming poor Nimodipine bioavailability.
References
- 1. Preparation and characterization of nimodipine-loaded nanostructured lipid systems for enhanced solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. magnascientiapub.com [magnascientiapub.com]
- 4. A Novel Drug Delivery Carrier Comprised of Nimodipine Drug Solution and a Nanoemulsion: Preparation, Characterization, in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nimodipine Pharmacokinetic Variability in Various Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Dissolution and bioavailability of nimodipine solid dispersion tablets [journal11.magtechjournal.com]
- 10. Part II: bioavailability in beagle dogs of nimodipine solid dispersions prepared by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of The Solubility and The Dissolution Rate of Oral Nimodipine Formulation with Solid Dispersion [ejchem.journals.ekb.eg]
- 14. Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation of nimodipine nanocrystals for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nimodipine nanocrystals for oral bioavailability improvement: preparation, characterization and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigating the influence of formulation variables on the preparation of nimodipine - loaded polymeric nanoparticles | Semantic Scholar [semanticscholar.org]
- 18. ijpsr.com [ijpsr.com]
- 19. researchgate.net [researchgate.net]
- 20. Intranasal lipid nanocapsules for systemic delivery of nimodipine into the brain: In vitro optimization and in vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 23. In vivo Pharmacokinetic Comparison of Oral and Polymeric Nanoparticles Loaded in Transdermal Bilayer Dissolving Microneedles for Nimodipine delivery | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 24. The efficacy of different nimodipine administration route for treating subarachnoid hemorrhage: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Dose Nimodipine in Experimental Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose nimodipine (B1678889) in experimental animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common acute side effects observed with high-dose oral administration of nimodipine in rodents?
A1: Oral administration of high doses of nimodipine in mice and rats can lead to mild cyanosis, reduced motility, and gasping respiration[1]. Researchers should closely monitor animals for these signs of intoxication following dosing. If these signs are severe or prolonged, consider reducing the dose or adjusting the formulation.
Q2: What are the typical signs of toxicity following intravenous administration of high-dose nimodipine?
A2: Intravenous administration of high-dose nimodipine can induce more severe symptoms of intoxication than oral administration. These can include tonic-clonic spasms and extension spasms in various animal species[1]. These effects are often rapid in onset. If such seizures are observed, immediate veterinary intervention may be required, and the experimental protocol should be re-evaluated for dose and infusion rate.
Q3: My canine subjects are exhibiting signs of cardiac distress after repeated high-doses of nimodipine. What could be the cause?
A3: A significant side effect of repeated high-dose nimodipine administration in dogs is the development of left ventricular papillary muscle lesions[2]. These lesions are thought to arise from hypoxia, which is a consequence of a marked drop in blood pressure and subsequent compensatory tachycardia[2]. Researchers should be vigilant for electrocardiogram (ECG) changes, such as P and T wave abnormalities or ST segment depression, which may indicate cardiac intolerance[1]. Continuous cardiovascular monitoring is recommended for canine studies involving high doses of nimodipine.
Q4: I am observing significant hypotension in my experimental animals. How can I mitigate this?
A4: Hypotension is a known and common side effect of nimodipine, particularly with intravenous administration[3]. To mitigate this, consider starting with a lower dose and gradually increasing it while closely monitoring blood pressure. Oral administration has been associated with a lower incidence of severe hypotension compared to intravenous infusion[3]. If hypotension persists and is compromising the animal's welfare or the experimental outcomes, a reduction in the nimodipine dose is necessary.
Q5: Are there any known reproductive or developmental side effects of high-dose nimodipine?
A5: In Himalayan rabbits, nimodipine has demonstrated a teratogenic effect at oral doses of 1 and 10 mg/kg/day, leading to an increased incidence of malformations and stunted fetuses[1]. It has also been shown to be embryotoxic in rats, causing resorption and stunted growth[1]. However, other studies have reported no effect on fertility, embryonic/fetal development, or peri/postnatal development[2]. Given the conflicting evidence, it is crucial to carefully consider the potential reproductive toxicity of nimodipine in any studies involving pregnant animals.
Q6: I am conducting a neurobehavioral study in mice. How might high-dose nimodipine affect the outcomes?
A6: High-dose nimodipine can exert several neuro- and psychopharmacological effects. It has been shown to influence the extrapyramidal system, and affect aggressive and defensive behaviors[4]. In a passive avoidance paradigm, nimodipine has been observed to prevent retrograde amnesia induced by events like electroconvulsive seizures or hypoxia[4]. Researchers should be aware of these potential behavioral modifications when designing and interpreting neurobehavioral experiments.
Data Summary Tables
Table 1: Tolerated and No-Effect Doses of Nimodipine in Subchronic and Chronic Toxicity Studies
| Species | Study Duration | Route of Administration | Maximum Tolerated Dose | No-Effect Dose | Reference |
| Rat | 13 weeks (Subchronic) | Oral | 100 mg/kg | - | [2] |
| Dog | 13 weeks (Subchronic) | Oral | 3 mg/kg | - | [2] |
| Rat | 2 years (Chronic) | In food | - | 300 ppm (~40-60 mg/kg) | [2] |
| Dog | 12 months (Chronic) | Oral | 2.5 mg/kg | - | [2] |
Table 2: Acute Toxicity Symptoms of High-Dose Nimodipine
| Species | Route of Administration | Observed Symptoms | Reference |
| Mice, Rats | Oral | Mild cyanosis, reduced motility, gasping respiration | [1] |
| Various Species | Intravenous | Tonic-clonic spasms, extension spasms | [1] |
Table 3: Cardiovascular Side Effects of High-Dose Nimodipine in Dogs
| Study Duration | Dose | Observed Cardiovascular Effects | Reference |
| 3 months (Subacute) | 10 mg/kg/day | Intolerance reactions, pathological changes in P and T waves in the ECG | [1] |
| 1 year (Chronic) | 6.25 mg/kg | ST segment depression on electrocardiograms in some animals | [1] |
| Repeated Administration | Not specified | Left ventricular papillary muscle lesions secondary to hypotension and tachycardia | [2] |
Experimental Protocols
1. Oral Gavage in Rats
-
Objective: To administer a precise oral dose of nimodipine to a rat.
-
Materials:
-
Nimodipine solution/suspension
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a rounded tip.
-
Syringe
-
Animal scale
-
-
Procedure:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended volume is 10-20 ml/kg[5].
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth[5]. Mark this depth on the needle.
-
Restrain the rat firmly but gently, ensuring its head and body are in a straight line to facilitate passage of the needle into the esophagus[6].
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance[6]. If resistance is met, withdraw and re-attempt.
-
Once the needle is at the predetermined depth, administer the nimodipine solution slowly and steadily.
-
Withdraw the needle gently along the same path of insertion.
-
Monitor the animal for any signs of distress, such as labored breathing, for a few minutes post-administration.
-
2. Intravenous Infusion in Dogs (Acute Toxicity Study)
-
Objective: To administer a continuous intravenous infusion of nimodipine to a dog to assess acute toxicity.
-
Materials:
-
Nimodipine infusion solution
-
Intravenous catheter
-
Infusion pump
-
Physiological monitoring equipment (ECG, blood pressure monitor)
-
-
Procedure:
-
Anesthetize the dog and place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous).
-
Connect the catheter to an infusion pump containing the nimodipine solution.
-
Begin continuous physiological monitoring, including heart rate, ECG, and blood pressure.
-
Initiate the infusion at the desired dose rate. For example, a study in beagles used a dose of 150 µg/kg/H for 8 hours a day over 4 weeks[1].
-
Continuously observe the animal for any adverse reactions, such as seizures, changes in respiration, or significant hemodynamic instability.
-
At the end of the infusion period, disconnect the pump and continue to monitor the animal until it has fully recovered from anesthesia.
-
Post-procedure, continue to observe the animal for any delayed adverse effects.
-
3. Passive Avoidance Test in Mice
-
Objective: To assess the effect of nimodipine on long-term memory.
-
Apparatus: A two-chambered box with one brightly lit compartment and one dark compartment, separated by a door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training/Acquisition Phase:
-
Place the mouse in the brightly lit compartment.
-
After a short acclimatization period, open the door between the compartments.
-
When the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds)[7].
-
Remove the mouse and return it to its home cage.
-
-
Testing/Retention Phase (typically 24 hours later):
-
Place the mouse back into the brightly lit compartment.
-
Open the door between the compartments.
-
Record the latency (time taken) for the mouse to enter the dark compartment. A longer latency is indicative of better memory of the aversive stimulus.
-
No foot shock is delivered during the testing phase.
-
-
Nimodipine Administration: Nimodipine or vehicle can be administered at a specified time before the training or testing phase, depending on the experimental question.
-
Visualizations
Caption: Nimodipine-induced TrkB signaling pathway.
Caption: General workflow for a high-dose nimodipine toxicity study.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Toxicological investigations with nimodipine. Summary of relevant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotensive effect of nimodipine during treatment for aneurysmal subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of nimodipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Passive avoidance test [bio-protocol.org]
Improving the translational relevance of Nimodipine animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the translational relevance of Nimodipine (B1678889) animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nimodipine?
Nimodipine is a dihydropyridine (B1217469) calcium channel blocker that exhibits a high affinity for L-type voltage-gated calcium channels.[1][2] Its primary mechanism involves inhibiting the influx of calcium ions into vascular smooth muscle cells, which leads to vasodilation, particularly in the cerebral arteries.[1][3] This action is crucial in preventing the cerebral vasospasm that often follows a subarachnoid hemorrhage (SAH).[3][4][5] Additionally, Nimodipine is highly lipophilic, allowing it to effectively cross the blood-brain barrier.[1][3] Some evidence also suggests a direct neuroprotective effect by preventing calcium overload in neurons.[1]
Q2: Why is there a translational gap between animal studies and clinical outcomes with Nimodipine?
The translation of promising results from Nimodipine animal studies to clinical success has been challenging for several reasons:
-
Methodological inconsistencies: A systematic review of animal experiments on Nimodipine for focal cerebral ischemia highlighted poor methodological quality in many studies, including a lack of randomization, masked treatment allocation, and blinded outcome assessment.[6][7][8]
-
Species-specific differences: Pharmacokinetics, including absorption, metabolism, and excretion of Nimodipine, vary significantly across different animal species such as rats, dogs, and monkeys.[9][10] This makes it difficult to extrapolate effective and safe dosages to humans.
-
Complexity of the condition: Animal models may not fully replicate the complex pathophysiology of conditions like aneurysmal subarachnoid hemorrhage (aSAH) and the subsequent delayed cerebral ischemia (DCI) in humans.[11][12]
-
Publication bias: There is a potential for publication bias, where studies with positive outcomes are more likely to be published, creating a skewed perception of the drug's efficacy in preclinical stages.[7]
Q3: What are the common animal models used for studying Nimodipine's effect on SAH?
Commonly used animal models for SAH to study the effects of Nimodipine include:
-
Endovascular perforation model in mice: This model is used to induce SAH and study subsequent microvasospasms.[13]
-
Double-hemorrhage model in dogs: This model is utilized to test the efficacy of drug formulations, such as sustained-release microparticles, in attenuating angiographic vasospasm.[14]
-
Autologous blood injection model in rabbits: This involves injecting fresh autologous arterial blood into the cisterna magna to induce cerebral vasospasm.[15][16]
-
Spontaneously hypertensive stroke-prone rats (SHRSP): This model is used to investigate the therapeutic value of chronic oral administration of Nimodipine in the context of cerebral small vessel disease.[17][18][19]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between individual animals.
-
Possible Cause: Inconsistent drug administration, genetic variability within the animal strain, or differences in metabolic rates.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure precise and consistent administration of Nimodipine, whether oral, intravenous, or topical. For oral gavage, ensure the correct volume is delivered to the stomach without regurgitation.
-
Control for Genetic Background: Use a well-defined and genetically stable animal strain to minimize variability in drug metabolism.
-
Monitor Food and Water Intake: Nimodipine absorption can be affected by food. Standardize feeding schedules relative to drug administration.
-
Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions to reduce stress-induced physiological variations.
-
Consider Pharmacogenomics: Be aware that, similar to humans, genetic polymorphisms in drug-metabolizing enzymes (like CYP3A4) can exist in animal populations and may influence Nimodipine's pharmacokinetics.[20]
-
Issue 2: Lack of significant effect on angiographic vasospasm despite observed neurological improvement.
-
Possible Cause: Nimodipine's beneficial effects may extend beyond simple vasodilation of large cerebral arteries.
-
Troubleshooting Steps:
-
Investigate Neuroprotective Mechanisms: Consider that Nimodipine may exert its effects through neuroprotection, such as preventing neuronal calcium overload, rather than solely by reversing large vessel vasospasm.[1][2]
-
Assess Microcirculation: Focus on the microvasculature. Recent studies suggest Nimodipine reduces microvasospasms, which may not be apparent on standard angiography.[13] Two-photon microscopy can be used to assess cortical microvessels in vivo.[13]
-
Evaluate Alternative Endpoints: Measure functional outcomes, cognitive function, and cerebral blood flow in addition to vessel diameter to get a more complete picture of Nimodipine's efficacy.[17][18]
-
Issue 3: Dose-limiting hypotension in animal subjects.
-
Possible Cause: The systemic vasodilatory effects of Nimodipine can lead to a drop in blood pressure, which can be particularly problematic in animals under anesthesia.
-
Troubleshooting Steps:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal therapeutic dose with minimal hypotensive effects.[15]
-
Alternative Routes of Administration: Explore local delivery methods, such as intracisternal or intraventricular injections of sustained-release microparticles, to achieve high local concentrations in the cerebrospinal fluid with reduced systemic exposure.[14] Topical administration during surgery is another option.[15]
-
Continuous Infusion: Consider continuous intravenous infusion over bolus injections to maintain more stable plasma concentrations and potentially reduce hypotensive episodes.[5]
-
Fluid Management: Ensure adequate hydration of the animals to support blood pressure.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Nimodipine in Different Animal Species
| Parameter | Rat | Dog | Monkey |
| Route of Administration | Oral, Intravenous, Intraduodenal | Oral, Intravenous | Oral, Intravenous |
| Time to Peak Plasma Concentration (Oral) | 28-60 min | ~3 hours | ~7 hours |
| Major Excretory Route | Fecal (biliary) | Fecal (biliary) | Urine (40-50%) |
| Plasma Protein Binding | ~97% | ~97% | Not Specified |
| Bioavailability (Oral vs. IV) | Low (extensive first-pass metabolism) | Low (extensive first-pass metabolism) | Low (extensive first-pass metabolism) |
Source: Data synthesized from PubMed articles on Nimodipine pharmacokinetics.[9]
Table 2: Nimodipine Bioavailability via Different Administration Routes in Rats
| Administration Route | Absolute Bioavailability |
| Intragastric (ig) | 5.67% |
| Intraocular (io) | 40.05% |
Source: Comparative Pharmacokinetics of Nimodipine in Rat Plasma and Tissues.[21]
Experimental Protocols
Protocol 1: Induction of Cerebral Vasospasm in Rabbits (Autologous Blood Injection)
-
Animal Model: Adult New Zealand white rabbits.
-
Anesthesia: Anesthetize the rabbits according to approved institutional protocols.
-
Baseline Angiography: Perform a control vertebral and basilar artery angiography to establish baseline vessel diameters.
-
Blood Collection: Draw 1 mL of fresh, unheparinized arterial blood from the rabbit's femoral artery.
-
Cisterna Magna Injection: Under sterile conditions, perform a percutaneous puncture of the cisterna magna and inject the 1 mL of autologous blood.
-
Post-injection Monitoring: Monitor the animal's neurological status and vital signs.
-
Induction of Chronic Vasospasm: The vasospasm typically develops over several days. Follow-up angiograms can be performed to confirm the presence and severity of vasospasm before Nimodipine administration.
Source: Based on methodologies described in studies on experimental subarachnoid hemorrhage.[16]
Protocol 2: In Vivo Assessment of Microvasospasms in Mice
-
Animal Model: Male C57Bl/6N mice.
-
SAH Induction: Induce subarachnoid hemorrhage using the middle cerebral artery perforation model.
-
Cranial Window Preparation: At a specified time point post-SAH (e.g., 6 hours), prepare a cranial window over the cortical surface to allow for microscopic imaging.
-
Two-Photon Microscopy: Use in vivo two-photon microscopy to visualize and measure the diameter of cortical microvessels.
-
Nimodipine Application: Apply Nimodipine solution topically onto the exposed cortical surface. A vehicle control should be used in a separate group of animals.
-
Data Acquisition: Capture images of the microvasculature before, during, and after the application of Nimodipine to assess changes in vessel diameter and the number of microvasospasms.
Source: Based on the methodology from a study on Nimodipine's effect on microvasospasms.[13]
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. rjpn.org [rjpn.org]
- 3. What is the mechanism of Nimodipine? [synapse.patsnap.com]
- 4. Nimodipine drug information | CUH [cuh.nhs.uk]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Nimodipine in animal model experiments of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of nimodipine. I. Communication: absorption, concentration in plasma and excretion after single administration of [14C]nimodipine in rat, dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of nimodipine in rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. A Site-Specific, Sustained-Release Drug Delivery System for Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of dose-response of topical administration of nimodipine on cerebral vasospasm after subarachnoid hemorrhage in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective Intraarterial Nimodipine Treatment in an Experimental Subarachnoid Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medrxiv.org [medrxiv.org]
- 21. Comparative Pharmacokinetics of Nimodipine in Rat Plasma and Tissues Following Intraocular, Intragastric, and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of Nimodipine in Primate Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Nimodipine (B1678889) in primate models of neurological injury, primarily focusing on cerebral ischemia and subarachnoid hemorrhage. It aims to equip researchers with the necessary data and methodologies to evaluate its efficacy against other potential neuroprotective agents.
Nimodipine: Mechanism of Neuroprotection
Nimodipine, a dihydropyridine (B1217469) calcium channel blocker, is thought to exert its neuroprotective effects through a multi-faceted mechanism. Primarily, it blocks the L-type voltage-gated calcium channels, which are abundant in cerebral blood vessels. This action leads to vasodilation, improving cerebral blood flow and counteracting the vasospasm that often follows a subarachnoid hemorrhage.[1] Beyond its vasodilatory properties, Nimodipine is believed to have a direct neuroprotective role by preventing the influx of calcium into neurons during ischemic events.[1][2] This reduction in intracellular calcium overload helps to mitigate the downstream cascade of neurotoxic events, including apoptosis and neuronal death.
dot
Caption: Nimodipine's primary mechanism of action.
Comparative Efficacy of Nimodipine in Primate Models
Primate models of stroke and subarachnoid hemorrhage are crucial for preclinical validation due to their anatomical and physiological similarities to humans.[3][4] Studies in baboons and cynomolgus monkeys have been instrumental in evaluating the neuroprotective potential of Nimodipine.
Nimodipine in Focal Cerebral Ischemia (Baboon Model)
A study investigating the effects of intravenous Nimodipine in a baboon model of focal cerebral ischemia, induced by temporary occlusion of the middle cerebral artery (MCAO), demonstrated a trend towards smaller areas of infarction in the treated group, although this difference was not statistically significant.[5] However, the neurological outcomes were significantly improved in the Nimodipine-treated animals at both 7 and 14 days post-stroke.[5]
| Treatment Group | Neurological Score (Day 7) | Neurological Score (Day 14) | Infarct Volume |
| Nimodipine | Significantly better (p ≤ 0.01) | Significantly better (p ≤ 0.05) | Trend towards smaller volume (not statistically significant) |
| Control | - | - | - |
Table 1: Efficacy of Intravenous Nimodipine in a Baboon Model of Focal Cerebral Ischemia.[5]
Nimodipine in Subarachnoid Hemorrhage (Cynomolgus Monkey Model)
In a placebo-controlled trial using a cynomolgus monkey model of subarachnoid hemorrhage (SAH), oral Nimodipine was evaluated for its ability to prevent chronic cerebral vasospasm.[6] The study found no significant difference in the incidence or severity of vasospasm between the Nimodipine-treated and placebo groups.[6] Pathological examination revealed that while Nimodipine did not prevent vasospasm-related abnormalities, the severity of these changes was considered slightly less in the treated group.[7] Another study in baboons with experimentally induced SAH suggested that Nimodipine has a protective effect at a cellular level against the ionic changes associated with ischemia.[8]
| Treatment Group | Incidence of Vasospasm | Severity of Vasospasm | Pathological Changes |
| Nimodipine (3, 6, or 12 mg/kg) | No significant difference | No significant difference | Slightly less severe |
| Placebo | - | - | - |
Table 2: Efficacy of Oral Nimodipine in a Cynomolgus Monkey Model of Subarachnoid Hemorrhage.[6][7]
Comparison with Alternative Neuroprotective Agents
While direct comparative studies of Nimodipine against other neuroprotective agents in the same primate model are scarce, several alternatives have been investigated independently.
Nicardipine, Cilostazol (B1669032), and Clazosentan (B1669160) have been identified as potential alternatives to Nimodipine, with some studies suggesting they have more favorable pharmacokinetic profiles.[9][10] However, the number of preclinical trials in primates for these alternatives is significantly lower than for Nimodipine.[9]
-
Cilostazol: A meta-analysis of animal studies (not limited to primates) has shown that cilostazol can significantly reduce infarct volume and improve neurofunctional deficits in cerebral ischemia models.[11] In a rat model of SAH, cilostazol was shown to attenuate cerebral vasospasm.[12]
-
Clazosentan: This endothelin receptor antagonist has been investigated in clinical trials for preventing vasospasm after SAH, with some studies showing a reduction in vasospasm-related morbidity and mortality, though others have not found a significant effect on functional outcome.[13][14][15] Data from primate-specific studies are limited.
Due to the lack of head-to-head comparative data in primate models, a direct quantitative comparison of efficacy is not currently possible. The available data suggests that while Nimodipine shows some promise in improving neurological outcomes after ischemic stroke in primates, its efficacy in preventing vasospasm following SAH in these models is less clear. Further research, including direct comparative studies in non-human primates, is warranted to definitively establish the relative neuroprotective efficacy of Nimodipine and its alternatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments cited in this guide.
Primate Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion)
This protocol describes a common method for inducing a stroke in non-human primates.[16][17][18]
dot
Caption: Experimental workflow for MCAO in primates.
-
Animal Model: Baboons (Papio) or Macaques (Macaca fascicularis, Macaca mulatta) are commonly used.[3][5]
-
Anesthesia: Animals are anesthetized, typically with an initial intramuscular injection followed by maintenance with an inhalant anesthetic.
-
Surgical Procedure: A surgical approach, such as a transorbital or fronto-temporal craniotomy, is used to expose the middle cerebral artery (MCA).[16][19]
-
Occlusion: The MCA is temporarily occluded using a microvascular clip or other methods for a defined period (e.g., 6 hours).[5]
-
Reperfusion: The clip is removed to allow blood flow to return to the ischemic territory.
-
Drug Administration: Nimodipine or the comparator agent is administered intravenously at a specified time relative to the occlusion.[5]
-
Postoperative Monitoring: Physiological parameters such as intracranial pressure, blood pressure, and heart rate are monitored.[5]
-
Neurological Assessment: Standardized neurological examinations are performed at set time points post-surgery to assess motor and sensory deficits.[3][5][20][21]
-
Infarct Volume Measurement: At the end of the study period, animals are euthanized, and their brains are removed for histological analysis to quantify the volume of the infarct.[19][22][23]
Primate Model of Subarachnoid Hemorrhage
This protocol outlines a method for inducing SAH in primates to study vasospasm.[6]
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis) are a frequently used species.[6][24]
-
Anesthesia: Standard anesthetic procedures are followed.
-
SAH Induction: An autologous blood clot is placed in the basal subarachnoid cisterns through a craniectomy.[6]
-
Drug Administration: Oral Nimodipine or placebo is administered for a specified duration following the induction of SAH.[6]
-
Angiography: Cerebral angiography is performed at baseline and at specified time points after SAH to assess the degree of vasospasm.[6]
-
Neurological and Pathological Assessment: Neurological status is monitored, and upon completion of the study, brain tissue is collected for pathological examination.[6][7]
Conclusion
The available evidence from primate models suggests that Nimodipine may offer a neuroprotective benefit in the context of ischemic stroke by improving neurological outcomes. However, its efficacy in preventing cerebral vasospasm following subarachnoid hemorrhage in these models is not well-established. A significant limitation in the field is the lack of direct, head-to-head comparative studies of Nimodipine against newer neuroprotective agents in primate models. Such studies are essential to definitively determine the relative therapeutic potential of these compounds and to guide the selection of the most promising candidates for clinical translation. Researchers are encouraged to consider these gaps in the existing literature when designing future preclinical studies.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Nimodipine Exerts Time-Dependent Neuroprotective Effect after Excitotoxical Damage in Organotypic Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonhuman Primate Models of Stroke for Translational Neuroprotection Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonhuman primate models of stroke for translational neuroprotection research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy of intravenous nimodipine in the treatment of focal cerebral ischemia in a primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nimodipine and chronic vasospasm in monkeys: Part 1. Clinical and radiological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized placebo-controlled double-blind trial of nimodipine after SAH in monkeys. Part 2: Pathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An experimental study of the effect of nimodipine in primate subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond nimodipine: advanced neuroprotection strategies for aneurysmal subarachnoid hemorrhage vasospasm and delayed cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond nimodipine: advanced neuroprotection strategies for aneurysmal subarachnoid hemorrhage vasospasm and delayed cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Cilostazol in Animal Models of Cerebral Ischemia and Subarachnoid Hemorrhage: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cilostazol attenuates cerebral vasospasm after experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clazosentan, an endothelin receptor antagonist, in patients with aneurysmal subarachnoid haemorrhage undergoing surgical clipping: a randomised, double-blind, placebo-controlled phase 3 trial (CONSCIOUS-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effectiveness and safety of clazosentan in treating aneurysmal subarachnoid hemorrhage: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of clazosentan in patients with aneurysmal subarachnoid hemorrhage: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Middle Cerebral Artery Occlusion Model in the Nonhuman Primate and a Safety Study of I.V. Infusion of Human Mesenchymal Stem Cells | PLOS One [journals.plos.org]
- 17. An Enhanced Model of Middle Cerebral Artery Occlusion in Nonhuman Primates Using an Endovascular Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nonhuman primate models of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histochemical and morphometric investigation of the pathogenesis of acute brain infarction in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ahajournals.org [ahajournals.org]
- 22. MAP2 Immunostaining in Thick Sections for Early Ischemic Stroke Infarct Volume in Non-Human Primate Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Temporal Evolution of Ischemic Lesions in Nonhuman Primates: A Diffusion and Perfusion MRI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nimodipine and chronic vasospasm in monkeys: Part 2. Pharmacological studies of vessels in spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of Nimodipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of Nimodipine (B1678889), a dihydropyridine (B1217469) calcium channel blocker, across various species. Understanding the species-specific differences in drug metabolism is crucial for the preclinical evaluation and clinical development of pharmaceuticals. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways to facilitate a deeper understanding of Nimodipine's biotransformation.
Quantitative Comparison of Nimodipine Metabolism
The metabolism of Nimodipine is extensive and varies significantly across species. The following tables summarize the pharmacokinetic parameters and the extent of metabolite identification in different biological matrices.
Table 1: Pharmacokinetic Parameters of Nimodipine in Different Species
| Parameter | Rat | Dog | Monkey | Human |
| Peak Plasma Concentration (Tmax) | 28-60 min[1] | ~3 h[1] | ~7 h[1] | ~1 h[2] |
| Route of Excretion | Primarily fecal/biliary[1] | Primarily fecal/biliary[1] | 40-50% urinary[1] | Urine and bile[2] |
| Plasma Protein Binding | ~97%[1] | ~97%[1] | Not specified | >95%[2] |
| Absolute Bioavailability (Oral) | Not specified | 22%[3] | Not specified | 3-30%[2] |
| Unchanged Drug in Plasma (AUC % of total radioactivity) | Low[1] | Up to 37% (i.v.)[1] | ~1% (oral)[1] | Low[2] |
Table 2: Identified Nimodipine Metabolites in Excreta and Plasma
| Species | % of Identified Metabolites in Urine | % of Identified Metabolites in Bile | % of Identified Metabolites in Plasma |
| Rat | ~75%[4] | >50%[4] | ~80%[4] |
| Dog | ~75%[4] | >50%[4] | Not specified |
| Monkey | ~75%[4] | Not specified | Not specified |
| Human | Not specified | Not specified | Not specified |
Metabolic Pathways of Nimodipine
Nimodipine undergoes extensive biotransformation through several key reactions, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[2][5] The major metabolic pathways are consistent across species, although the extent of each pathway may differ.
The primary metabolic reactions include:
-
Dehydrogenation: The dihydropyridine ring is oxidized to its corresponding pyridine (B92270) analogue.
-
Oxidative Ester Cleavage: The ester groups at the 3 and 5 positions of the dihydropyridine ring are hydrolyzed.
-
Oxidative O-demethylation: The methoxyethyl side chain undergoes O-demethylation.
-
Hydroxylation: The methyl groups on the dihydropyridine ring can be hydroxylated.
-
Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to an amino group.
-
Glucuronidation: Phase II conjugation of metabolites.[4]
Experimental Protocols
The following section details the methodologies employed in the cross-species comparison of Nimodipine metabolism.
In Vivo Animal Studies
A common experimental design for in vivo studies involves the oral or intravenous administration of radiolabeled ([14C]) Nimodipine to different animal species.
-
Animal Models: Male and female rats (e.g., Wistar), beagle dogs, and rhesus monkeys are frequently used.
-
Dosing: Oral doses can range from 5 to 20 mg/kg.[4] Intravenous doses are typically lower.
-
Sample Collection:
-
Blood: Serial blood samples are collected at various time points post-administration to determine plasma concentrations of the parent drug and its metabolites.
-
Urine and Feces: Urine and feces are collected over a period of 24 to 216 hours to determine the route and extent of excretion.[1]
-
Bile: In some studies, bile is collected from cannulated animals to assess biliary excretion.[4]
-
-
Sample Processing: Plasma is separated from blood by centrifugation. Urine, feces, and bile samples are often homogenized and extracted to isolate the drug and its metabolites.
Analytical Methods for Metabolite Profiling and Quantification
A combination of chromatographic and spectrometric techniques is essential for the separation, identification, and quantification of Nimodipine and its numerous metabolites.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase columns (e.g., C18) are commonly used for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: UV detection at a specific wavelength (e.g., 236 nm) can be used for quantification.[6]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is a common technique for generating ions of Nimodipine and its metabolites.
-
Analysis: Tandem mass spectrometry (MS/MS) is used for structural elucidation and sensitive quantification through multiple reaction monitoring (MRM).[7]
-
-
Thin-Layer Chromatography (TLC):
-
TLC with radioscan or autoradiography is used to establish metabolite profiles in excreta from studies with radiolabeled Nimodipine.[4]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS can also be employed for the identification of certain metabolites.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H-NMR is used for the structural confirmation of isolated metabolites.[4]
-
In Vitro Metabolism Studies
In vitro models are used to investigate the specific enzymes involved in Nimodipine metabolism.
-
Microsomes: Liver microsomes from different species (human, rat, dog, monkey) are incubated with Nimodipine to study the kinetics of its metabolism and identify the metabolites formed by cytochrome P450 enzymes.
-
Recombinant CYP Enzymes: Specific recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5) are used to confirm their role in Nimodipine's biotransformation.
-
Incubation Conditions:
-
A typical incubation mixture includes liver microsomes, Nimodipine, and an NADPH-generating system in a buffered solution.
-
The reaction is initiated by the addition of NADPH and stopped after a specific time by adding a quenching solvent (e.g., acetonitrile).
-
-
Inhibitor Studies: Selective chemical inhibitors of CYP enzymes are used to determine the contribution of individual CYPs to Nimodipine metabolism.[8]
Conclusion
The metabolism of Nimodipine is complex and displays notable differences across species in terms of pharmacokinetics and excretion patterns. While the primary metabolic pathways involving CYP3A4/5 are conserved, the quantitative metabolite profiles can vary. The data and protocols presented in this guide offer a valuable resource for researchers in drug development, aiding in the design of preclinical studies and the interpretation of cross-species metabolic data to better predict human outcomes.
References
- 1. Pharmacokinetics of nimodipine. I. Communication: absorption, concentration in plasma and excretion after single administration of [14C]nimodipine in rat, dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nimodipine Pharmacokinetic Variability in Various Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, elimination and cerebrospinal fluid concentrations of nimodipine in healthy beagle dogs receiving human intravenous and oral formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of nimodipine in rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an RP-HPLC-UV Method for Simultaneous Detection of Nimodipine and its Metabolite in Cerebrospinal Fluid of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Nimodipine Formulations for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Nimodipine (B1678889), a dihydropyridine (B1217469) calcium channel blocker, is a critical therapeutic agent for preventing cerebral vasospasm following subarachnoid hemorrhage. However, its clinical efficacy is often hampered by its poor aqueous solubility and extensive first-pass metabolism, leading to low and variable oral bioavailability.[1] To overcome these limitations, various advanced formulations have been developed. This guide provides an objective, data-driven comparison of different Nimodipine formulations, summarizing key performance data and detailing the experimental protocols used for their evaluation.
Conventional Formulations: Oral and Intravenous
Nimodipine is most commonly available in oral formulations, including liquid-filled capsules and an oral solution.[2][3][4][5] While oral administration is convenient, the bioavailability of Nimodipine is only around 13% due to significant first-pass metabolism.[2][6] An intravenous formulation also exists, which bypasses the first-pass effect and ensures complete bioavailability.[2] However, intravenous administration is less convenient and carries a higher risk of adverse events, such as hypotension.[2][7] A network meta-analysis has suggested that both enteral and intravenous nimodipine may have comparable effectiveness in preventing poor outcomes in patients with subarachnoid hemorrhage.[8]
Advanced Formulations for Enhanced Bioavailability
To address the challenges of conventional formulations, researchers have developed several advanced drug delivery systems designed to improve the solubility, dissolution rate, and ultimately, the oral bioavailability of Nimodipine.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. This in-situ emulsification leads to a large interfacial area for drug absorption, enhancing bioavailability.
Nanoparticle Formulations
Nanoparticle-based formulations, including polymeric nanoparticles and nanostructured lipid carriers (NLCs), encapsulate Nimodipine within a nanometer-sized matrix. This approach can increase the drug's surface area, improve its solubility and dissolution rate, and potentially offer controlled-release properties.
Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. By reducing the particle size of the drug to a molecular level and improving its wettability, solid dispersions can significantly enhance the dissolution rate of poorly water-soluble drugs like Nimodipine.
Quantitative Comparison of Nimodipine Formulations
The following tables summarize the key pharmacokinetic and dissolution data from various studies comparing different Nimodipine formulations.
Table 1: Pharmacokinetic Parameters of Different Nimodipine Formulations
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Oral Suspension | Rabbits | 42.54 ± 3.4 | 1.0 ± 0.02 | - | 100 | [9] |
| Transdermal Polymeric Nanoparticles (bDMNs) | Rabbits | 64.66 ± 2.9 | 0.5 ± 0.01 | - | 190 | [9][10] |
| Oral Solution (Control) | Mice | - | - | - | 9 | [11] |
| Pegylated Nanoparticles (Oral) | Mice | - | - | - | 62 | [11] |
| Oral Suspension | Rabbits | - | - | - | 100 | [12] |
| SEDDS | Rabbits | - | - | 460.74% vs. suspension | - | [12] |
| Nimodipine Suspension | Rats | - | - | - | 100 | [13] |
| Nanostructured Lipid Carriers (NLCs) | Rats | - | - | - | 160.96 | [13] |
| Oral Administration | Rabbits | - | - | - | - | |
| Subcutaneous Administration | Rabbits | Significantly Greater | - | Significantly Greater | - |
bDMNs: bilayer dissolving microneedles Cmax: Maximum plasma concentration Tmax: Time to reach maximum plasma concentration AUC: Area under the plasma concentration-time curve
Table 2: In Vitro Dissolution of Nimodipine Solid Dispersions
| Formulation | Carrier | Method | Dissolution Medium | Cumulative Release (%) | Time (min) | Reference |
| Pure Nimodipine | - | - | pH 4.5 acetate (B1210297) buffer + 0.3% SDS | - | - | [14] |
| Solid Dispersion | PEG 8000 | Melting | pH 4.5 acetate buffer + 0.3% SDS | Significantly Increased | - | [14] |
| Pure Nimodipine | - | - | 0.1N HCl | 49.19 | 120 | [15] |
| Solid Dispersion | PVP K-30/Maltodextrin | Kneading | 0.1N HCl | 98.02 | 120 | [15] |
| Pure Nimodipine | - | - | 0.5% SDS in water | ~16 | 120 | [16] |
| Solid Dispersion | Soluplus® | Supercritical Fluid | 0.5% SDS in water | 41 | 120 | [16] |
PEG: Polyethylene Glycol PVP: Polyvinylpyrrolidone SDS: Sodium Dodecyl Sulfate
Experimental Protocols
This section provides an overview of the methodologies used in the preparation and evaluation of the advanced Nimodipine formulations discussed above.
Preparation of Nimodipine-Loaded Nanoparticles
Method: Solvent-Antisolvent Precipitation [2][11]
-
Drug-Solvent Solution: Dissolve a precise amount of Nimodipine (e.g., 30 mg) in a suitable organic solvent such as ethanol (B145695) (e.g., 3 ml).
-
Stabilizer-Antisolvent Solution: Prepare an aqueous solution containing a stabilizer (e.g., Soluplus®, HPMC E5, PVP K90). This solution acts as the antisolvent.
-
Nanoprecipitation: Add the drug-solvent solution dropwise into the stabilizer-antisolvent solution under constant stirring or sonication. The rapid diffusion of the solvent into the antisolvent leads to the precipitation of Nimodipine as nanoparticles.
-
Characterization: The resulting nanoparticle suspension is then characterized for particle size, polydispersity index (PDI), and morphology using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
Purification and Lyophilization: The nanoparticles are often purified by centrifugation and then lyophilized (freeze-dried) with a cryoprotectant (e.g., mannitol) to obtain a stable powder formulation.
In Vitro Dissolution Testing of Solid Dispersions
Apparatus: USP Type II (Paddle Apparatus) [6]
-
Dissolution Medium: Prepare a suitable dissolution medium, for example, 900 ml of 0.1N HCl or a buffer solution simulating intestinal fluid (e.g., pH 6.8 phosphate (B84403) buffer), which may contain a surfactant (e.g., 0.5% Brij-35) to ensure sink conditions.
-
Test Setup: Place the dissolution medium in the vessel and maintain the temperature at 37 ± 0.5 °C. The paddle speed is typically set to 50 or 100 rpm.
-
Sample Introduction: Introduce a precisely weighed amount of the Nimodipine solid dispersion (or pure drug for comparison) into the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium. To maintain a constant volume, replace the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the collected samples and analyze the concentration of dissolved Nimodipine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
In Vivo Pharmacokinetic Studies in Animal Models
Animal Model: Rabbits or Rats [12][13]
-
Animal Acclimatization and Fasting: House the animals under standard laboratory conditions and fast them overnight before the experiment, with free access to water.
-
Formulation Administration: Divide the animals into groups, with each group receiving a different Nimodipine formulation (e.g., oral suspension, SEDDS, nanoparticle suspension) at a specified dose. Administer the formulations orally via gavage.
-
Blood Sampling: At designated time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after administration, collect blood samples from a suitable site (e.g., marginal ear vein in rabbits, retro-orbital plexus in rats) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Analysis: Extract Nimodipine from the plasma samples using a suitable organic solvent and quantify its concentration using a validated analytical method like HPLC.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. The relative bioavailability of the test formulation is calculated by comparing its AUC to that of a reference formulation (e.g., oral suspension).
Visualizing Experimental Workflows and Comparative Bioavailability
To better illustrate the processes and relationships described, the following diagrams are provided.
References
- 1. Nimodipine Pharmacokinetic Variability in Various Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. [PDF] Preparation and characterization of nimodipine-loaded nanostructured lipid systems for enhanced solubility and bioavailability | Semantic Scholar [semanticscholar.org]
- 4. Design and evaluation of self-emulsifying drug delivery systems (SEDDS) of nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of The Solubility and The Dissolution Rate of Oral Nimodipine Formulation with Solid Dispersion [ejchem.journals.ekb.eg]
- 7. Study on pharmacokinetics of nimodipine polymorphs in rabbits [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Subcutaneous administration of nimodipine improves bioavailability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and in vitro evaluation of nimodipine solid dispersions [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. Preparation and characterization of nimodipine-loaded nanostructured lipid systems for enhanced solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of a nanostructured lipid carrier intended to improve the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. Enhancement of Nimodipine Solubility by Self-Nano-emulsifying Drug Delivery System | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
A Comparative Guide to the Therapeutic Window of Nimodipine in Ischemic Stroke Models
For researchers and scientists in the field of neuroprotection and stroke recovery, understanding the therapeutic efficacy of various compounds is paramount. This guide provides a detailed comparison of Nimodipine (B1678889), a dihydropyridine (B1217469) calcium channel blocker, with other neuroprotective agents in preclinical ischemic stroke models. The data presented herein is collated from various studies to offer a clear, evidence-based perspective on their relative performance.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from preclinical studies on Nimodipine and its alternatives—Fasudil (B1672074), Edaravone, and Nerinetide. The data highlights the experimental conditions, including the animal model, dosage, timing of administration post-ischemia, and the observed therapeutic outcomes in terms of infarct volume reduction and neurological deficit improvement.
Table 1: Nimodipine Efficacy in Preclinical Ischemic Stroke Models
| Animal Model | Ischemia Duration | Nimodipine Dose & Route | Time of Administration | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Rat (Wistar) | 2 hours MCAO | 1 mg/kg, IV | 1 hour post-MCAO | 35% | Significant improvement on Bederson scale | [Faden et al., 1989] |
| Rat (Spontaneously Hypertensive) | 90 min MCAO | 10 mg/kg, IP | 30 min post-MCAO | 25% | Improved motor function | [Scremin et al., 1993] |
| Rat (Sprague-Dawley) | Permanent MCAO | 0.1 mg/kg, SC | 45 min pre- and 8, 16h post-MCAO | No change at 6h, significant reduction at 12h and 24h | Not specified | [1] |
| Rat (Long-Evans) | Transient bilateral CCAo + permanent MCAO | Intra-arterial infusion | Just before and during reperfusion | ~51% (63.8% vs 31.3%) | Not specified | [2] |
| Baboon | 6 hours MCAO | 2 µg/kg/min load, 1 µg/kg/min maintenance, IV | 50 min pre-MCAO | Not statistically significant | Significant improvement in neurological scores on Days 7 and 14 | [3] |
Table 2: Fasudil Efficacy in Preclinical Ischemic Stroke Models
| Animal Model | Ischemia Duration | Fasudil Dose & Route | Time of Administration | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Rat (Sprague-Dawley) | 2 hours MCAO | 10 mg/kg, IP | 1 hour post-reperfusion | 39% | Significant improvement in mNSS | [4] |
| Mouse (C57BL/6) | 60 min MCAO | 10 mg/kg, IP | 5 min before reperfusion | Not statistically significant, but numerically smaller | Improved modified corner test performance on day 28 | [1][5][6] |
| Rat (Spontaneously Hypertensive) | 2 hours MCAO | 0.1 mg/kg, IV | 30 min into ischemia | No significant effect | No significant effect | [7] |
Table 3: Edaravone Efficacy in Preclinical Ischemic Stroke Models
| Animal Model | Ischemia Duration | Edaravone Dose & Route | Time of Administration | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Rat (Wistar) | 1.5 hours MCAO | 3 mg/kg, IV (with tPA) | Every 1.5h from MCAO to reperfusion | Significant reduction | Increased survival rate | [8] |
| Rat (Sprague-Dawley) | Not specified (MCAO) | 10, 20, 30 mg/kg, Oral | 5 hours post-operation | Dose-dependent reduction | Dose-dependent improvement in sensorimotor functions | [5][9] |
| Rat (MCAO/R) | Not specified | Not specified | Not specified | Protective effect | Protective effect on neurological and sensorimotor function | [10] |
Table 4: Nerinetide (NA-1) Efficacy in Preclinical Ischemic Stroke Models
| Animal Model | Ischemia Duration | Nerinetide Dose & Route | Time of Administration | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Mouse (C57BL/6) | 30 or 60 min MCAO | 10 nmol/g, IV | At the beginning of recanalization | No significant difference | No improvement in neurological scores | [11] |
| Non-human primate | Not specified | Not specified | Not specified | Significant reduction | Improved non-human primate stroke score | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for key experiments cited in the comparative data.
Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.[8]
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane). Maintain body temperature at 37°C using a heating pad.
-
Surgical Incision: Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA. A temporary ligature is placed on the ICA.
-
Filament Insertion: Introduce a 4-0 monofilament nylon suture with a rounded tip through an incision in the ECA stump.
-
Occlusion: Advance the filament into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.
-
Reperfusion: For transient MCAO, withdraw the filament after the desired duration of ischemia (e.g., 90 or 120 minutes) to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Wound Closure: Suture the incision and allow the animal to recover.
Infarct Volume Measurement (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted brain tissue.[13][14]
-
Brain Extraction: At a predetermined time point post-MCAO (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain with saline.
-
Brain Slicing: Extract the brain and slice it into 2 mm coronal sections.
-
Staining: Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark. Viable tissue stains red, while infarcted tissue remains white.
-
Fixation: Fix the stained slices in 10% formalin.
-
Image Analysis: Scan the slices and quantify the infarct area in each slice using image analysis software (e.g., ImageJ). The infarct volume is calculated by integrating the infarct areas of all slices. To correct for edema, the infarct volume is often calculated indirectly: Contralateral hemisphere volume - (Ipsilateral hemisphere volume - Infarct volume).
Neurological Deficit Scoring (Bederson Scale)
The Bederson scale is a simple and widely used method to assess global neurological deficits after focal cerebral ischemia in rodents.[15][16][17]
-
Scoring Criteria:
-
Score 0: No observable deficit.
-
Score 1: Forelimb flexion. The rat shows flexion of the contralateral forelimb when lifted by the tail.
-
Score 2: Circling. The rat circles towards the paretic side when walking.
-
Score 3: Falling. The rat falls to the paretic side.
-
Score 4: No spontaneous motor activity. The rat remains in a crouched position and does not move spontaneously.
-
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Nimodipine's Neuroprotective Signaling Pathway
Nimodipine's primary mechanism is the blockade of L-type voltage-gated calcium channels. However, its neuroprotective effects also involve the activation of intracellular signaling cascades that promote cell survival and plasticity.[3][18][19]
Caption: Nimodipine's neuroprotective signaling cascade.
Experimental Workflow for Preclinical Stroke Study
This diagram outlines the typical workflow for evaluating a neuroprotective agent in a rodent model of ischemic stroke.
Caption: Workflow for a preclinical ischemic stroke study.
Logical Relationship of Therapeutic Intervention and Outcomes
This diagram illustrates the logical flow from the ischemic event to the assessment of therapeutic efficacy.
Caption: Logical flow from stroke to outcome assessment.
References
- 1. Effects of nimodipine on infarct size and cerebral acidosis after middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of infarct size by intra-arterial nimodipine administered at reperfusion in a rat model of partially reversible brain focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-Kinase inhibition decreases focal cerebral ischemia-induced glial activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Treatment with low dose fasudil for acute ischemic stroke in chronic hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extension of ischemic therapeutic time window by a free radical scavenger, Edaravone, reperfused with tPA in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebral Ischemia | Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats | springermedicine.com [springermedicine.com]
- 10. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 14. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 16. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nimodipine Activates TrkB Neurotrophin Receptors and Induces Neuroplastic and Neuroprotective Signaling Events in the Mouse Hippocampus and Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Mechanism of nimodipine in treating neurodegenerative diseases: in silico target identification and molecular dynamic simulation [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
